2-Chloro-5-phenylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWMPNOFGQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345532 | |
| Record name | 2-Chloro-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-62-5 | |
| Record name | 2-Chloro-5-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-phenylpyrimidine (CAS 22536-62-5): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
2-Chloro-5-phenylpyrimidine stands as a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive chloro group make it an exceptionally versatile scaffold for creating diverse molecular architectures. This guide provides an in-depth technical overview of 2-Chloro-5-phenylpyrimidine, covering its physicochemical properties, robust synthesis protocols, key chemical transformations, and its significant applications as a precursor to biologically active compounds. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for its synthesis and derivatization through cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Section 1: Physicochemical Properties and Characterization
2-Chloro-5-phenylpyrimidine is typically a white to off-white solid at room temperature.[1] Its structural and physical properties are fundamental to its handling, reactivity, and analytical identification. A comprehensive summary of these properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 22536-62-5 | [2] |
| Molecular Formula | C₁₀H₇ClN₂ | [2][3] |
| Molecular Weight | 190.63 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 131-133 °C | [1] |
| Boiling Point | 369.9 ± 21.0 °C at 760 mmHg | [3] |
| Density | 1.2 - 1.245 g/cm³ | [2][3] |
| Flash Point | 209.1 °C | [2] |
| LogP | 2.32 - 2.80 | [1][3] |
| PSA (Polar Surface Area) | 25.78 Ų | [3] |
Characterization: The identity and purity of 2-Chloro-5-phenylpyrimidine are unequivocally confirmed through standard analytical techniques.
-
¹H NMR (CDCl₃): δ 8.86 (s, 2H, pyrimidine protons), 7.57 (m, 5H, phenyl protons).[4] This signature spectrum clearly shows the two equivalent protons on the pyrimidine ring and the multiplet corresponding to the phenyl group.
-
Mass Spectrometry (MS): The exact mass is 190.029770 u.[3] GC-MS analysis will show a characteristic isotopic pattern for the single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Section 2: Synthesis and Purification
The most prevalent and scalable synthesis of 2-Chloro-5-phenylpyrimidine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high efficiency and functional group tolerance. The common starting materials are 5-bromo-2-chloropyrimidine and phenylboronic acid.[4][5]
dot graph "Synthesis_of_2_Chloro_5_phenylpyrimidine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Suzuki-Miyaura synthesis of 2-Chloro-5-phenylpyrimidine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, self-validating system for the synthesis of 2-Chloro-5-phenylpyrimidine.
1. Reagent and Solvent Preparation:
-
Degas the solvents (e.g., Toluene, Dichloromethane, Methanol) with a nitrogen stream for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]
2. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromopyrimidine (1.0 eq.), phenylboronic acid (1.0-1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).[4][5] The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[6]
-
Add the degassed solvent system. A common mixture is Toluene, Dichloromethane, and Methanol.[4]
-
Purge the flask with nitrogen or argon.
3. Catalyst Addition:
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the reaction mixture.[4] This Pd(0) catalyst initiates the cycle by oxidative addition into the C-Br bond.[6]
4. Reaction Execution:
-
Heat the mixture to reflux (typically 80-90 °C) and stir overnight.[4]
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-2-chloropyrimidine is fully consumed.
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-5-phenylpyrimidine as a solid.[4][5]
Section 3: Chemical Reactivity and Key Transformations
The synthetic utility of 2-Chloro-5-phenylpyrimidine stems from the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C2 position susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr).[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond is an excellent handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.
While used for the primary synthesis of the title compound, the C2-Cl can also be selectively coupled. This reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position, creating a biarylpyrimidine core.
dot graph "Suzuki_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: General workflow for Suzuki-Miyaura coupling.
This reaction is arguably one of the most powerful methods for synthesizing aniline derivatives and is widely used to couple primary or secondary amines to the C2 position of the pyrimidine ring.[9] This transformation is critical for building the aminopyrimidine scaffold found in numerous kinase inhibitors.[10][11]
dot graph "Buchwald_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: General workflow for Buchwald-Hartwig amination.
Causality in Protocol: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. It serves to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination, the final product-forming step.[12] The use of bulky phosphine ligands (e.g., Xantphos, RuPhos) accelerates the reductive elimination and prevents catalyst decomposition.[13]
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the C2-Cl group with a terminal alkyne.[14] This introduces an alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., hydration, reduction, click chemistry). The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15]
Nucleophilic Aromatic Substitution (SₙAr)
In certain cases, particularly with highly nucleophilic species or when the pyrimidine ring is further activated, the chlorine at the C2 position can be displaced directly via an SₙAr mechanism.[8] This reaction is often thermally driven and can be an alternative to metal-catalyzed processes for introducing oxygen, sulfur, or nitrogen nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[16]
Section 4: Applications in Medicinal Chemistry & Drug Discovery
2-Chloro-5-phenylpyrimidine is a highly valued scaffold in drug discovery. The 2-amino-5-phenylpyrimidine core, readily accessible from this starting material via Buchwald-Hartwig amination, is a privileged structure that mimics the adenine hinge-binding motif of ATP. This makes it a cornerstone for the development of kinase inhibitors.[10][11]
Many potent inhibitors targeting kinases like Src, Abl, ALK, and EGFR incorporate this structural motif.[10][17] For instance, the core of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy, is built upon a substituted aminopyrimidine structure.[10][11] Furthermore, derivatives have been explored as antifungal agents targeting lanosterol 14α-demethylase (CYP51).[18]
dot graph "Medicinal_Chemistry_Applications" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Diversification of the 2-Chloro-5-phenylpyrimidine scaffold.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Chloro-5-phenylpyrimidine is essential.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][23] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5]
Section 6: Conclusion
2-Chloro-5-phenylpyrimidine is a high-value, versatile intermediate whose importance in modern synthetic and medicinal chemistry cannot be overstated. Its straightforward synthesis via Suzuki coupling and the exceptional reactivity of its C2-chloro group in a variety of palladium-catalyzed cross-coupling reactions provide a reliable and efficient gateway to a vast chemical space. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel, biologically active molecules that can address significant therapeutic challenges.
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Chemsrc. (n.d.). 2-Chloro-5-phenylpyrimidine | CAS#:22536-62-5. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]
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American Elements. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]
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Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
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PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
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ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from [Link]
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PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]
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PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]
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PubMed Central. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-pentylpyrimidine. Retrieved from [Link]
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YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Retrieved from [Link]
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YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Chloro-5-phenylpyrimidine: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Chloro-5-phenylpyrimidine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, with derivatives exhibiting promising applications in oncology and mycology. This document consolidates key data, outlines detailed experimental protocols, and presents logical workflows to support ongoing research and development efforts.
Core Molecular and Physical Properties
2-Chloro-5-phenylpyrimidine is a solid, aromatic heterocyclic compound. Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |
| Molecular Weight | 190.63 g/mol | [1][2] |
| CAS Number | 22536-62-5 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 131-133 °C | [3] |
| Boiling Point | 369.9 °C at 760 mmHg | [1] |
| Density | 1.245 g/cm³ | [1] |
| LogP | 2.797 | [3] |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two main signals. A multiplet observed at δ 7.57 ppm corresponds to the five protons of the phenyl ring, while a singlet at δ 8.86 ppm is assigned to the two equivalent protons on the pyrimidine ring.
¹³C NMR Spectroscopy: Although a dedicated spectrum with full assignment for 2-Chloro-5-phenylpyrimidine is not widely published, theoretical predictions and data from similar structures suggest characteristic chemical shifts. The carbon atoms of the pyrimidine ring would appear in the aromatic region, with the carbon attached to the chlorine atom being significantly influenced. The phenyl group carbons would also resonate in the typical aromatic range.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-5-phenylpyrimidine would exhibit characteristic absorption bands indicative of its functional groups. Key expected vibrations include:
-
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.[4]
-
C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1400 cm⁻¹ region.[4]
-
C-Cl stretching: A strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[5]
Mass Spectrometry (MS)
Experimental Protocols: Synthesis of 2-Chloro-5-phenylpyrimidine
Two primary synthetic routes for 2-Chloro-5-phenylpyrimidine have been reported, primarily involving palladium-catalyzed cross-coupling reactions. These methods offer reliable pathways to obtain the target molecule.
Method 1: Suzuki Coupling Reaction
This widely used method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki Coupling
Caption: Suzuki coupling reaction workflow for the synthesis of 2-Chloro-5-phenylpyrimidine.
Detailed Protocol:
-
Degas a mixture of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) with nitrogen.
-
To this solvent mixture, add 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), potassium carbonate (K₂CO₃, 12.72 g, 92 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.06 g, 0.92 mmol).
-
Heat the reaction mixture overnight at 90°C.
-
After cooling to room temperature, add water (200 mL) and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (EtOAc).
-
Combine the organic layers, dry with magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by Medium Pressure Liquid Chromatography (MPLC) to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.
Method 2: Indium-Mediated Cross-Coupling
This alternative method utilizes an organoindium reagent for the cross-coupling reaction.
Experimental Workflow: Indium-Mediated Coupling
Caption: Indium-mediated cross-coupling for synthesizing 2-Chloro-5-phenylpyrimidine.
Detailed Protocol:
-
To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous tetrahydrofuran (THF), add triphenylindium (Ph₃In, 0.20 mmol).
-
Reflux the mixture until the starting materials are consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding a few drops of methanol (MeOH).
-
Concentrate the mixture under vacuum and add diethyl ether (Et₂O, 25 mL).
-
Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).
-
Dry the organic layer, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to obtain 2-Chloro-5-phenylpyrimidine.
Applications in Drug Discovery and Potential Signaling Pathways
Derivatives of 2-Chloro-5-phenylpyrimidine have garnered significant interest in drug discovery due to their diverse biological activities. While specific studies on the parent molecule are limited, the broader class of phenylpyrimidines has shown promise as anticancer and antifungal agents.
Antifungal Activity: Targeting CYP51
Several studies have demonstrated that phenylpyrimidine derivatives can act as potent antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[11] This enzyme is crucial for ergosterol biosynthesis in fungi, a key component of their cell membranes.[11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The phenylpyrimidine scaffold serves as a key structural motif for interaction with the active site of CYP51.[11]
Logical Relationship: Antifungal Mechanism of Phenylpyrimidines
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-5-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including palladium-catalyzed cross-coupling reactions and chlorination of pyrimidinone precursors, providing in-depth experimental protocols and a comparative summary of quantitative data.
Introduction
2-Chloro-5-phenylpyrimidine is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules.[1] The strategic placement of the chloro and phenyl groups on the pyrimidine ring allows for diverse functionalization, making it an attractive scaffold for targeting various biological pathways. This guide explores the core synthetic routes to this important compound, offering detailed procedural insights for laboratory-scale preparation.
Core Synthesis Pathways
The synthesis of 2-chloro-5-phenylpyrimidine is predominantly achieved through two strategic approaches: the construction of the C-C bond between a pre-functionalized pyrimidine and a phenyl group, or the modification of a pre-existing 5-phenylpyrimidine scaffold. The most prevalent methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura and Stille-type couplings. An alternative and classical approach involves the direct chlorination of a 5-phenyl-2-hydroxypyrimidine precursor.
Pathway 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon bonds.[2] For the synthesis of 2-chloro-5-phenylpyrimidine, these reactions typically start from a dihalogenated pyrimidine, with 5-bromo-2-chloropyrimidine being the most common precursor. The difference in reactivity between the C-Br and C-Cl bonds (generally I > Br > Cl) allows for selective coupling at the 5-position.[2]
The Suzuki-Miyura coupling is a widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3][4]
Experimental Protocol: Suzuki-Miyura Coupling [5]
-
Materials:
-
5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)
-
Phenylboronic acid (3.74 g, 30.7 mmol)[5]
-
Potassium carbonate (K₂CO₃) (12.72 g, 92 mmol)[5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.06 g, 0.92 mmol)[5]
-
Toluene (150 mL)
-
Dichloromethane (150 mL)[5]
-
Methanol (35 mL)[5]
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Degas the toluene, dichloromethane, and methanol with nitrogen.[5]
-
In a reaction vessel, combine 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[5]
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the mixture overnight at 90°C under a nitrogen atmosphere.[5]
-
After cooling to room temperature, add water (200 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[5]
-
Purify the residue by MPLC (Medium Pressure Liquid Chromatography) to obtain 2-chloro-5-phenylpyrimidine.[5]
-
A related cross-coupling approach utilizes triorganoindium reagents. This method also proceeds chemoselectively to afford 5-substituted-2-chloropyrimidines in good yields.[6][7]
Experimental Protocol: Organoindium Coupling [5]
-
Materials:
-
5-Bromo-2-chloropyrimidine (0.50 mmol)
-
Triphenylindium (Ph₃In) (0.20 mmol)[5]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl) solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
-
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine and Pd(PPh₃)₄ in anhydrous THF, add Ph₃In.[5]
-
Reflux the mixture until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction by adding a few drops of methanol.
-
Concentrate the mixture under vacuum and add diethyl ether (25 mL).
-
Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).[5]
-
Dry the organic phase, filter, and concentrate under vacuum.
-
Purify the residue by flash chromatography to obtain the desired 2-chloro-5-phenylpyrimidine.[5]
-
Pathway 2: Chlorination of 5-Phenyl-2-hydroxypyrimidine
An alternative strategy involves the synthesis of a 5-phenyl-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 5-phenyl-2(1H)-pyrimidinone) followed by a chlorination step. This classical approach often utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9]
Experimental Protocol: Chlorination with Phosphorus Oxychloride (General Procedure) [8][9]
-
Materials:
-
5-Phenyl-2-hydroxypyrimidine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess or equimolar)
-
Pyridine or N,N-diethylaniline (optional, as a base)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, suspend or dissolve 5-phenyl-2-hydroxypyrimidine in phosphorus oxychloride. The POCl₃ can be used in excess as both a reagent and a solvent, or in equimolar amounts in a solvent-free reaction at high temperature.[8][9]
-
Optionally, a base such as pyridine or N,N-diethylaniline can be added to facilitate the reaction.[8]
-
Heat the reaction mixture to reflux or an elevated temperature (e.g., 70-160°C) for several hours, monitoring the reaction progress by TLC or LC-MS.[10][11]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into ice water with vigorous stirring.[10]
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, to a pH of 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or chloroform) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthesis pathways. It is important to note that yields can vary based on the specific reaction conditions and the scale of the synthesis.
| Synthesis Pathway | Starting Materials | Key Reagents | Solvent(s) | Temperature | Yield | Purity | Reference |
| Suzuki-Miyura Coupling | 5-Bromo-2-chloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, CH₂Cl₂, MeOH | 90°C | 48% | Grayish-white solid | [5] |
| Organoindium Coupling | 5-Bromo-2-chloropyrimidine, Triphenylindium | Pd(PPh₃)₄ | Anhydrous THF | Reflux | Good | Not Specified | [6][7] |
| Chlorination | 5-Phenyl-2-hydroxypyrimidine | POCl₃ | POCl₃ (reagent & solvent) or Solvent-free | 70-160°C | >80% (for similar substrates) | Not Specified | [11] |
Product Characterization
The final product, 2-chloro-5-phenylpyrimidine, is typically a white to off-white solid.[5] Its identity and purity can be confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 7.57 (m, 5H), 8.86 (s, 2H).[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-chloro-5-phenylpyrimidine (190.63 g/mol ).
Conclusion
This technical guide has outlined the primary and most effective synthesis pathways for 2-chloro-5-phenylpyrimidine. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and expertise available. The palladium-catalyzed cross-coupling reactions offer a modern and versatile approach, while the chlorination of a pyrimidinone precursor provides a more classical and often high-yielding alternative. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. – SynCatMet [syncatmeth.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Chloro-5-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-chloro-5-phenylpyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development by consolidating essential analytical data, experimental protocols, and structural information.
Compound Overview
Structure:
Molecular Structure of 2-Chloro-5-phenylpyrimidine
-
Molecular Formula: C₁₀H₇ClN₂
-
Molecular Weight: 190.63 g/mol
-
CAS Number: 22536-62-5
-
Appearance: White to off-white solid
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-5-phenylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-chloro-5-phenylpyrimidine was acquired on a BRUKER AC-300 instrument in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard at 297K.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.86 | Singlet | 2H | Pyrimidine C4-H, C6-H |
| 7.57 | Multiplet | 5H | Phenyl protons |
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~161 | C2 (C-Cl) of Pyrimidine |
| ~158 | C4, C6 of Pyrimidine |
| ~135 | C1' of Phenyl (quaternary) |
| ~130 | C5 of Pyrimidine (quaternary) |
| ~129 | C2', C6' or C3', C5' of Phenyl |
| ~128 | C4' of Phenyl |
| ~127 | C3', C5' or C2', C6' of Phenyl |
Infrared (IR) Spectroscopy
The following table lists the characteristic infrared absorption bands for 2-chloro-5-phenylpyrimidine.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1585 | Strong | C=C stretching (aromatic ring) |
| ~1500 - 1400 | Strong | C=C stretching (aromatic ring) |
| ~1100 - 1000 | Medium | C-H in-plane bending |
| ~800 - 700 | Strong | C-Cl stretch |
| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of 2-chloro-5-phenylpyrimidine would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Relative Intensity | Assignment |
| 190 | ~100% | [M]⁺ (¹²C₁₀¹H₇³⁵ClN₂) |
| 192 | ~33% | [M+2]⁺ (¹²C₁₀¹H₇³⁷ClN₂) |
| 155 | Moderate | [M-Cl]⁺ |
| 128 | Moderate | [M-Cl-HCN]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-chloro-5-phenylpyrimidine is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of 2-chloro-5-phenylpyrimidine is dissolved in a volatile solvent such as dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the clean salt plate is first collected. The sample plate is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-chloro-5-phenylpyrimidine is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.
Acquisition: The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
Visualizations
Spectroscopic Analysis Workflow
Workflow for the Spectroscopic Analysis of 2-Chloro-5-phenylpyrimidine.
Proposed Mass Spectrometry Fragmentation Pathway
Proposed Fragmentation Pathway of 2-Chloro-5-phenylpyrimidine in Mass Spectrometry.
An In-depth Technical Guide to the Solubility of 2-Chloro-5-phenylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-phenylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document outlines the general principles of its solubility, provides detailed experimental protocols for its determination, and presents a framework for understanding its behavior in various organic solvents.
Introduction to 2-Chloro-5-phenylpyrimidine
2-Chloro-5-phenylpyrimidine is a solid, aromatic heterocyclic compound with the chemical formula C₁₀H₇ClN₂. Its structure, featuring a pyrimidine ring substituted with a chloro and a phenyl group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications.
Principles of Solubility for Pyrimidine Derivatives
The solubility of pyrimidine derivatives like 2-Chloro-5-phenylpyrimidine is governed by the principle of "like dissolves like." The presence of the phenyl group imparts a degree of nonpolar character, suggesting solubility in nonpolar organic solvents. Conversely, the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding, potentially allowing for some solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Factors influencing the solubility of 2-Chloro-5-phenylpyrimidine include:
-
Solvent Polarity: A key determinant of solubility.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute.
-
Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| Toluene | C₇H₈ | 2.4 | 25 | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data Not Available |
| Acetone | C₃H₆O | 5.1 | 25 | Data Not Available |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data Not Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data Not Available |
| Methanol | CH₄O | 5.1 | 25 | Data Not Available |
| Ethanol | C₂H₆O | 4.3 | 25 | Data Not available |
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of 2-Chloro-5-phenylpyrimidine. The following outlines a standard gravimetric method.
Materials and Equipment
-
2-Chloro-5-phenylpyrimidine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with tight-fitting caps
-
Syringe filters (0.45 µm)
-
Oven for drying
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-Chloro-5-phenylpyrimidine to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the supernatant using a pre-weighed, temperature-equilibrated syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-Chloro-5-phenylpyrimidine is the final mass of the vial and solute minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the vial with the saturated solution minus the mass of the vial with the dried solute.
-
Solubility ( g/100 g of solvent) = (mass of dissolved solute / mass of solvent) x 100.
-
Visualizing Experimental and Synthetic Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid in a liquid solvent.
General Synthetic and Purification Workflow
The synthesis of 2-Chloro-5-phenylpyrimidine often involves a cross-coupling reaction followed by purification. The diagram below outlines a typical workflow.
Caption: General workflow for the synthesis and purification of an organic compound.
Conclusion
This technical guide has provided a foundational understanding of the solubility of 2-Chloro-5-phenylpyrimidine in organic solvents. While specific quantitative data remains to be extensively published, the outlined principles and experimental protocols offer a robust framework for researchers and professionals in the field. The provided workflows serve as a visual guide for both solubility determination and the broader context of its chemical synthesis and purification. Further experimental investigation is encouraged to populate the solubility data for this important chemical intermediate.
2-Chloro-5-phenylpyrimidine chemical stability and storage
An In-depth Technical Guide to the Chemical Stability and Storage of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and storage of 2-Chloro-5-phenylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the stability of this compound is critical for ensuring its quality, and for the development of robust manufacturing processes and stable final products.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-phenylpyrimidine is provided in Table 1. This data is essential for handling, processing, and analytical method development.
| Property | Value |
| Chemical Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol |
| Appearance | White solid |
| Melting Point | 131-133 °C |
| Boiling Point | 369.9 °C at 760 mmHg |
| Flash Point | 209.1 °C |
| Solubility | Slightly soluble in water. Soluble in alcohol. |
Chemical Stability and Degradation Pathways
While specific quantitative stability data for 2-Chloro-5-phenylpyrimidine is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from its structure and from studies on analogous compounds such as 2-chloropyridine and other halogenated pyrimidines.
Hydrolytic Degradation: The carbon-chlorine bond in 2-chloropyrimidines is susceptible to hydrolysis, particularly under forcing conditions such as high temperatures or non-neutral pH.[2][3] The hydrolysis of the chloro group would lead to the formation of 5-phenylpyrimidin-2-one. The rate of hydrolysis is expected to be dependent on both pH and temperature.
Photodegradation: Aromatic and heteroaromatic chlorinated compounds can be susceptible to photodegradation. Studies on 2-chloropyridine have shown that exposure to UV light can lead to the formation of various degradation products.[4] For 2-Chloro-5-phenylpyrimidine, photodegradation could involve cleavage of the carbon-chlorine bond or reactions involving the pyrimidine or phenyl rings. It is therefore recommended to protect the compound from light.
Thermal Degradation: 2-Chloro-5-phenylpyrimidine has a high boiling point, suggesting good thermal stability under normal conditions. However, at elevated temperatures, particularly in the presence of oxygen or other reactive species, degradation can occur. Thermal decomposition under fire conditions may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.
Incompatible Materials: To maintain the stability of 2-Chloro-5-phenylpyrimidine, contact with strong oxidizing agents, strong acids, strong bases, strong reducing agents, and acid chlorides should be avoided. These materials can catalyze or participate in degradation reactions.
The following diagram illustrates the key factors that can influence the chemical stability of 2-Chloro-5-phenylpyrimidine.
Caption: Factors influencing the stability of 2-Chloro-5-phenylpyrimidine.
Recommended Storage Conditions
To ensure the long-term stability and integrity of 2-Chloro-5-phenylpyrimidine, the following storage conditions are recommended based on available safety data sheets:
-
Temperature: Store in a cool place.
-
Atmosphere: Store in a dry, well-ventilated area. Keep the container tightly closed to prevent moisture ingress.
-
Light: Protect from light.
-
Security: Store in a locked-up area.
-
Separation: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5] The following protocols outline a general approach for assessing the stability of 2-Chloro-5-phenylpyrimidine.
Forced Degradation Study
The goal of a forced degradation study is to generate a target degradation of 5-20%.[5] This is typically achieved by exposing a solution of the compound to various stress conditions.
Table 2: Suggested Conditions for Forced Degradation Study
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solution heated at 80°C |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method
A crucial component of a stability study is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6] This method must be able to separate the parent compound from all process impurities and degradation products.
General RP-HPLC Method Parameters:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where 2-Chloro-5-phenylpyrimidine has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The forced degradation samples are used to demonstrate the specificity of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. journaljpri.com [journaljpri.com]
An In-Depth Technical Guide to 2-Chloro-5-phenylpyrimidine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-phenylpyrimidine is a key building block in the synthesis of a variety of biologically active compounds, finding significant application in the fields of medicinal chemistry and agrochemistry. Its versatile reactivity, stemming from the presence of the chloro-substituent and the phenyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery and history of 2-chloro-5-phenylpyrimidine, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in contemporary research.
Discovery and History
While the pyrimidine ring system has been a subject of extensive study since the late 19th century, the specific compound 2-chloro-5-phenylpyrimidine has gained prominence more recently as a versatile intermediate in organic synthesis. The development of modern cross-coupling reactions, particularly the Suzuki coupling, has significantly contributed to the accessibility and utility of 5-arylpyrimidines.
An early and notable report on the synthesis of 2-chloro-5-phenylpyrimidine is found in a 2008 publication in Organic Letters by Mosquera, Riveiros, Sestelo, and Sarandeses.[1] Their work detailed the cross-coupling reactions of organoindium reagents with 2,5-dihalopyrimidines. Another widely used method for its synthesis is the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid, a testament to the power of palladium-catalyzed reactions in constructing biaryl systems.[1] These synthetic advancements have made 2-chloro-5-phenylpyrimidine readily available for its use in the synthesis of more complex molecules, including potential antifungal agents and kinase inhibitors.[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 2-chloro-5-phenylpyrimidine, providing essential data for its identification, handling, and use in experimental settings.
Table 1: Physicochemical Properties of 2-Chloro-5-phenylpyrimidine
| Property | Value | Reference |
| CAS Number | 22536-62-5 | [3][4] |
| Molecular Formula | C₁₀H₇ClN₂ | [3][4] |
| Molecular Weight | 190.63 g/mol | [3][4] |
| Appearance | White to grayish-white solid | [1][4] |
| Melting Point | 131-133 °C | [4] |
| Boiling Point | 369.9 °C at 760 mmHg | [4] |
| Density | 1.245 g/cm³ | [4] |
| Flash Point | 209.1 °C | [4] |
| Refractive Index | 1.593 | [4] |
Table 2: Spectroscopic Data of 2-Chloro-5-phenylpyrimidine
| Spectrum Type | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.86 (s, 2H), 7.57 (m, 5H) | [1] |
| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 190 |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of 2-chloro-5-phenylpyrimidine are detailed below. These protocols are based on established literature procedures and provide a foundation for laboratory-scale preparation.
Method 1: Suzuki Coupling Reaction[1]
This method involves the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.
Materials:
-
5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)
-
Phenylboronic acid (3.74 g, 30.7 mmol)
-
Potassium carbonate (K₂CO₃) (12.72 g, 92 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.06 g, 0.92 mmol)
-
Toluene (150 mL)
-
Dichloromethane (150 mL)
-
Methanol (35 mL)
-
Water (200 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Degas the toluene, dichloromethane, and methanol with nitrogen.
-
To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvents to the reaction vessel.
-
Heat the mixture overnight at 90 °C under a nitrogen atmosphere.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by Medium Pressure Liquid Chromatography (MPLC) to obtain 2-chloro-5-phenylpyrimidine as a grayish-white solid.
-
The reported yield for this method is approximately 48%.[1]
Method 2: Cross-Coupling with Triphenylindium[1]
This method utilizes the reaction of 5-bromo-2-chloropyrimidine with triphenylindium in the presence of a palladium catalyst.
Materials:
-
5-Bromo-2-chloropyrimidine (0.50 mmol)
-
Triphenylindium (Ph₃In) (0.20 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O) (25 mL)
-
5% Hydrochloric acid (HCl) solution (15 mL)
-
Saturated ammonium chloride (NH₄Cl) solution (15 mL)
-
Brine (15 mL)
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF, add triphenylindium.
-
Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a few drops of methanol.
-
Concentrate the mixture under vacuum.
-
Add diethyl ether to the residue.
-
Wash the organic phase sequentially with 5% HCl solution, saturated NH₄Cl solution, and brine.
-
Dry the organic phase, filter, and concentrate under vacuum.
-
Purify the product by flash chromatography to obtain 2-chloro-5-phenylpyrimidine.
Mandatory Visualizations
Suzuki Coupling Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-chloro-5-phenylpyrimidine via the Suzuki coupling reaction.
Caption: Suzuki Coupling Workflow for 2-Chloro-5-phenylpyrimidine Synthesis.
Applications in Drug Development and Research
2-Chloro-5-phenylpyrimidine serves as a crucial intermediate in the synthesis of various compounds with potential therapeutic applications. The chloro group at the 2-position is a good leaving group, readily displaced by nucleophiles, while the phenyl group at the 5-position can be further functionalized. This allows for the generation of diverse libraries of compounds for screening in drug discovery programs.
Notably, derivatives of 2-phenylpyrimidine have been investigated as:
-
Antifungal Agents: Phenylpyrimidine derivatives have shown promise as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[2]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Modifications of the 2-chloro-5-phenylpyrimidine core could lead to the discovery of novel inhibitors for various kinases involved in cell signaling pathways.
-
Agrochemicals: Pyrimidine derivatives are also utilized in the development of herbicides and fungicides.[5]
Conclusion
2-Chloro-5-phenylpyrimidine is a valuable and versatile building block in modern organic synthesis. The development of efficient synthetic methods, such as the Suzuki coupling, has made this compound readily accessible to researchers. Its utility in the synthesis of biologically active molecules, particularly in the fields of drug discovery and agrochemicals, underscores its importance. This technical guide provides a solid foundation of its history, properties, and synthesis, empowering researchers to effectively utilize this key intermediate in their scientific endeavors.
References
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- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Page loading... [wap.guidechem.com]
- 5. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
physical characteristics of 2-Chloro-5-phenylpyrimidine solid
An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-5-phenylpyrimidine Solid
Introduction
2-Chloro-5-phenylpyrimidine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring a reactive chlorine atom and a phenyl substituent on a pyrimidine core, makes it a versatile building block for creating more complex molecular architectures. Understanding the physical characteristics of this compound in its solid state is paramount for researchers and drug development professionals. Properties such as crystal structure, thermal stability, and spectroscopic profile directly influence its reactivity, solubility, formulation, and ultimately, its efficacy and safety in potential applications.
This guide provides a comprehensive overview of the key physical characteristics of solid 2-Chloro-5-phenylpyrimidine, grounded in established analytical techniques. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining the causality behind experimental choices and how the data obtained forms a self-validating picture of the material's properties.
General Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-5-phenylpyrimidine provide a foundational dataset for its handling, storage, and application. These properties are intrinsic to the molecule and are the first parameters determined during its characterization. The compound typically presents as a white to off-white solid under standard conditions.[1][2]
A summary of its core quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇ClN₂ | [1][3][4] |
| Molecular Weight | 190.63 g/mol | [1][3][4] |
| CAS Number | 22536-62-5 | [1][2][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 131-133 °C | [1][2] |
| Boiling Point | 369.9 °C (at 760 mmHg) | [1][3][4] |
| Density | 1.245 g/cm³ | [1][3][4] |
| Flash Point | 209.1 °C | [1][3] |
Molecular and Crystal Structure
The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystal lattice are critical determinants of a solid's macroscopic properties.
Molecular Structure
The molecular structure of 2-Chloro-5-phenylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position.
Caption: Molecular structure of 2-Chloro-5-phenylpyrimidine.
Crystal Structure Analysis via X-ray Crystallography
While specific crystallographic data for this exact compound is not publicly available, the definitive method for its determination is Single-Crystal X-ray Diffraction (SCXRD). This technique provides unequivocal proof of molecular structure and reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing. Such information is vital in drug development for understanding polymorphism, which can impact a drug's stability, solubility, and bioavailability.[5]
The choice to pursue SCXRD is driven by the need for unambiguous structural data. The success of the experiment is contingent on the quality of the crystal.
-
Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.
-
Dissolve 2-Chloro-5-phenylpyrimidine in a suitable solvent (e.g., chloroform, ethyl acetate) to near saturation.[6]
-
Employ a slow evaporation technique. Place the solution in a loosely capped vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor induces gradual crystallization.
-
Alternatively, use slow cooling. Heat the saturated solution and allow it to cool to room temperature, and then to a lower temperature (e.g., 4 °C), over several days.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it. A detector collects the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms.[5]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed.
-
Mathematical algorithms (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.
-
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 2-Chloro-5-phenylpyrimidine dissolved in CDCl₃, the spectrum is expected to be simple and diagnostic.
-
A multiplet signal around 7.57 ppm corresponds to the five protons of the phenyl group.[7]
-
A singlet signal at a downfield chemical shift, around 8.86 ppm , is characteristic of the two equivalent protons on the pyrimidine ring (at positions 4 and 6).[7] The electron-withdrawing nature of the two nitrogen atoms deshields these protons significantly.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Signals for the phenyl ring carbons are expected in the aromatic region (~125-140 ppm).
-
The pyrimidine ring carbons will be further downfield due to the influence of the nitrogens and the chlorine atom, with the carbon bearing the chlorine (C2) being the most deshielded.
-
-
Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-5-phenylpyrimidine solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse programs.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR) to obtain the final spectrum for analysis.
Caption: Workflow for combined TGA/DSC thermal analysis.
Conclusion
The physical characterization of 2-Chloro-5-phenylpyrimidine solid is a multi-faceted process that builds a holistic understanding of the material. From fundamental properties like melting point and density to detailed structural insights from X-ray crystallography and spectroscopic fingerprints from NMR and IR, each piece of data validates the others. Thermal analysis confirms its stability and phase behavior. For researchers in drug development and materials science, this comprehensive dataset is not merely academic; it is the essential foundation for designing robust synthetic routes, developing stable formulations, and ensuring the quality and consistency of a pivotal chemical intermediate.
References
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Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Chloro-5-phenylpyrimidine | CAS#:22536-62-5. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). 2-Chloro-5-phenylpyrimidine. Retrieved from [Link]
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Al-Majid, A. M., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-pyrimidinol. National Institutes of Health. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-5-phenylpyrimidine (C10H7ClN2). Retrieved from [Link]
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Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]
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SciSpace. (n.d.). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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The Synthetic Keystone: A Technical Guide to the Biological Potential of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylpyrimidine stands as a pivotal intermediate in the landscape of medicinal chemistry and agrochemical synthesis. While direct biological activity of this core structure is not extensively documented, its true significance lies in its role as a versatile scaffold for the generation of a diverse array of biologically active molecules. This technical guide delves into the synthesis of 2-Chloro-5-phenylpyrimidine and explores the significant biological activities of its derivatives, which have shown promise in antifungal and anticancer applications. The strategic placement of the chloro and phenyl groups on the pyrimidine ring provides a reactive handle and a foundational structure for further molecular elaboration, making it a compound of high interest in drug discovery programs.
Synthesis of 2-Chloro-5-phenylpyrimidine
The synthesis of 2-Chloro-5-phenylpyrimidine is primarily achieved through well-established cross-coupling reactions, offering reliable and scalable routes to this key intermediate.
Table 1: Synthetic Protocols for 2-Chloro-5-phenylpyrimidine
| Method | Starting Materials | Reagents and Conditions |
| Suzuki Coupling | 5-Bromo-2-chloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Dichloromethane/Methanol, 90°C, overnight |
| Indium-mediated Cross-Coupling | 5-Bromo-2-chloropyrimidine, Triphenylindium (Ph₃In) | Pd(PPh₃)₄, Anhydrous THF, Reflux |
Experimental Protocols
Method 1: Suzuki Coupling
-
Degas a mixture of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) with nitrogen.
-
To the solvent mixture, add 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), K₂CO₃ (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol).[1]
-
Heat the mixture overnight at 90°C.
-
After cooling, add water (200 mL) and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by MPLC to yield 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[1]
Method 2: Indium-mediated Cross-Coupling
-
To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous THF, add Ph₃In (0.20 mmol).[1]
-
Reflux the mixture until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction with a few drops of methanol.
-
Concentrate the mixture under vacuum and add Et₂O (25 mL).
-
Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).[1]
-
Dry the organic layer, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to obtain 2-Chloro-5-phenylpyrimidine.[1]
Biological Activities of 2-Chloro-5-phenylpyrimidine Derivatives
The utility of 2-Chloro-5-phenylpyrimidine as a synthetic intermediate is highlighted by the diverse biological activities exhibited by its derivatives. The 2-chloro position serves as a key site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules with therapeutic potential.
Antifungal Activity
Derivatives of 2-phenylpyrimidine have been investigated as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
A series of novel phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors.[2] One of the lead compounds, C6, demonstrated excellent in vitro antifungal activity against a panel of clinically relevant fungal strains, with its efficacy being superior to the first-line drug fluconazole.[2]
Table 2: In Vitro Antifungal Activity of a 2-Phenylpyrimidine Derivative (Compound C6) [2]
| Fungal Strain | MIC (μg/mL) of Compound C6 | MIC (μg/mL) of Fluconazole |
| Candida albicans | 0.25 | >64 |
| Candida tropicalis | 0.5 | 4 |
| Candida glabrata | 1 | 16 |
| Candida parapsilosis | 0.25 | 2 |
| Candida krusei | 1 | 64 |
The general synthetic strategy to access these active antifungal agents involves utilizing a 2-phenylpyrimidine core, for which 2-Chloro-5-phenylpyrimidine can be a precursor.
References
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-5-phenylpyrimidine (CAS No. 22536-62-5), a heterocyclic building block frequently utilized in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document amalgamates information from Safety Data Sheets (SDS) for 2-Chloro-5-phenylpyrimidine and structurally related compounds, alongside established best practices for handling halogenated aromatic compounds. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
2-Chloro-5-phenylpyrimidine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard statements.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Chloro-5-phenylpyrimidine is provided below. This information is essential for safe handling and storage.
| Property | Value |
| CAS Number | 22536-62-5[3] |
| Molecular Formula | C₁₀H₇ClN₂[3] |
| Molecular Weight | 190.63 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | 131-133 °C |
| Boiling Point | 369.9 °C at 760 mmHg |
| Density | 1.245 g/cm³ |
| Flash Point | 209.1 °C |
| Storage Temperature | Dry, sealed place.[3] |
Toxicological Information
However, based on the GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] The toxicological properties of many halogenated aromatic compounds and substituted pyrimidines warrant a cautious approach, assuming a moderate level of toxicity.
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory when working with 2-Chloro-5-phenylpyrimidine.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable to mitigate the risks associated with handling this compound.[5]
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] | To protect eyes from splashes and dust.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[9][10] | To prevent skin contact.[8] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | To minimize inhalation of dust and vapors.[8] |
Handling Protocol
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for 2-Chloro-5-phenylpyrimidine.[4]
-
Prepare the Work Area: Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[5]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers ready within the fume hood.
Handling:
-
Weighing: Weigh the solid compound within the fume hood or a ventilated balance enclosure to control dust.
-
Transferring: Use appropriate tools, such as spatulas or powder funnels, to minimize the risk of spills.
-
Reactions: Conduct all experimental procedures involving 2-Chloro-5-phenylpyrimidine within a chemical fume hood. Keep the sash at the lowest practical height.[5]
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
Label the storage area clearly, indicating the presence of hazardous chemicals.
Spill and Accidental Release Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.[13]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean up.
-
Containment: For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust.[12] For solutions, contain the spill with inert absorbent material (e.g., vermiculite, sand) and then collect it into a hazardous waste container.[14][15]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][16][17] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][16][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][19] |
Disposal Protocol
-
All waste containing 2-Chloro-5-phenylpyrimidine, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[20][21]
-
Collect chlorinated organic waste in a designated, properly labeled, and sealed container.[20][22]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathways and Experimental Workflows
As of the date of this guide, specific signaling pathways and mechanisms of toxicity for 2-Chloro-5-phenylpyrimidine have not been elucidated in publicly available scientific literature. However, it is possible to create a logical workflow for emergency response and a general experimental handling workflow.
Emergency Response Workflow
Caption: Emergency response workflow for chemical exposure.
General Experimental Workflow
Caption: General experimental workflow for safe handling.
This guide is intended to provide a framework for the safe handling of 2-Chloro-5-phenylpyrimidine. It is imperative that all laboratory personnel are thoroughly trained in these procedures and that a culture of safety is maintained at all times. Always consult the most recent Safety Data Sheet provided by the supplier before use.
References
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The Versatile Scaffold: 2-Chloro-5-phenylpyrimidine as a Starting Material in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylpyrimidine is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including the reactive chlorine atom at the 2-position and the phenyl group at the 5-position of the pyrimidine ring, make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, applications, and pharmacological evaluation of 2-chloro-5-phenylpyrimidine derivatives, with a focus on their potential in the discovery of novel therapeutics for cancer, fungal infections, and inflammation.
Synthesis of 2-Chloro-5-phenylpyrimidine
The synthesis of 2-chloro-5-phenylpyrimidine can be achieved through several efficient methods, primarily involving cross-coupling reactions. The two most common approaches are the Suzuki coupling and a method utilizing an organoindium reagent.
Experimental Protocols for Synthesis
Method 1: Suzuki Coupling Reaction
This method involves the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.
-
Materials: 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate (K₂CO₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), toluene, dichloromethane, methanol, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), water.
-
Procedure:
-
Degas a mixture of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) with nitrogen.
-
To the degassed solvent mixture, add 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), K₂CO₃ (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol).
-
Heat the reaction mixture overnight at 90°C.
-
After cooling to room temperature, add water (200 mL) and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by MPLC (Medium Pressure Liquid Chromatography) to obtain 2-chloro-5-phenylpyrimidine as a grayish-white solid (Yield: 48%).[1]
-
Method 2: Indium-Mediated Cross-Coupling
This method utilizes triphenylindium as the coupling partner with 5-bromo-2-chloropyrimidine.
-
Materials: 5-bromo-2-chloropyrimidine, triphenylindium (Ph₃In), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), anhydrous tetrahydrofuran (THF), methanol (MeOH), diethyl ether (Et₂O), 5% HCl solution, saturated ammonium chloride (NH₄Cl) solution, brine.
-
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous THF, add Ph₃In (0.20 mmol).
-
Reflux the mixture until the starting materials are consumed (monitor by TLC).
-
Quench the reaction by adding a few drops of MeOH.
-
Concentrate the mixture under vacuum and add Et₂O (25 mL).
-
Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).
-
Dry the organic phase, filter, and concentrate under vacuum.
-
Purify the product by flash chromatography to obtain 2-chloro-5-phenylpyrimidine.[1]
-
Applications in Drug Discovery
The 2-chloro-5-phenylpyrimidine core is a versatile platform for the development of potent and selective inhibitors of various therapeutic targets.
Anticancer Agents: Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies.
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and survival.[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell proliferation and survival.[1][3] 2-Phenylpyrimidine-based BTK inhibitors block the phosphorylation of BTK and its downstream targets, thereby inhibiting the proliferation of B-cell leukemia cells and inducing apoptosis.[1]
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 11g | BTK | HL60 | 3.66 | [1] |
| Raji | 6.98 | [1] | ||
| Ramos | 5.39 | [1] | ||
| Ibrutinib (Control) | BTK | Raji | 14.5 | [1] |
-
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce light.
-
Materials: Recombinant BTK enzyme, PTK Substrate (Poly-Glu,Tyr 4:1), ATP, 5x Kinase Assay Buffer, ADP-Glo™ Reagent, Kinase Detection Reagent, 96-well plates, plate reader capable of luminescence detection.
-
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and PTK Substrate.
-
Add the master mix to each well of a 96-well plate.
-
Add the test compound (2-phenylpyrimidine derivative) or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the diluted BTK enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Convert ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[3]
-
Antifungal Agents: CYP51 Inhibitors
2-Phenylpyrimidine derivatives have also shown significant promise as antifungal agents by targeting the enzyme lanosterol 14α-demethylase (CYP51).[4] CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. CYP51 catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[5][6]
| Compound | C. albicans | C. tropicalis | C. neoformans | C. parapsilosis | C. glabrata | C. krusei | Reference |
| YW-01 | 8 | 4 | 16 | - | - | - | [4] |
| C6 | 0.25-0.5 | 0.25 | 0.5 | 0.25 | 1 | 0.25 | [4] |
| Fluconazole (Control) | 0.5-1 | 2 | 4 | 1 | 8 | 16 | [4] |
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Materials: Fungal strains, RPMI-1640 medium, 96-well microtiter plates, test compounds, standard antifungal drug (e.g., fluconazole), spectrophotometer.
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute the test compounds and the standard drug in a 96-well microtiter plate containing RPMI-1640 medium.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.
-
Anti-inflammatory Agents: COX-2 Inhibitors
Certain pyrimidine derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | >100 | 1.9 | >52.6 | [7] |
| L2 | 68.4 | 2.1 | 32.6 | [7] |
| Piroxicam (Control) | 2.5 | 4.8 | 0.5 | [7] |
| Meloxicam (Control) | 15.2 | 1.8 | 8.4 | [7] |
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a colorimetric or fluorometric substrate by the enzyme is monitored in the presence and absence of the inhibitor.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compounds, buffer solution, 96-well plates, microplate reader.
-
Procedure:
-
Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C to allow for inhibitor binding.
-
Add the colorimetric/fluorometric substrate solution.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR)
The biological activity of 2-phenylpyrimidine derivatives can be significantly influenced by the nature and position of substituents on both the pyrimidine and phenyl rings.
-
BTK Inhibitors: The presence of an acryloyl moiety on the aniline nitrogen at the 4-position of the pyrimidine ring is crucial for covalent irreversible inhibition of BTK. Modifications to the phenyl ring at the 2-position and substituents on the aniline ring can modulate potency and selectivity. For instance, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core has been shown to enhance activity.[1]
-
CYP51 Inhibitors: The introduction of a pyrimidine moiety to the hydrophobic side chain of CYP51 inhibitors can improve their antifungal activity. Halogen substituents on the phenyl ring at the 2-position can influence potency, with bromine often showing optimal activity. The nature of the side chain at the 4-position of the pyrimidine ring is critical for interaction with the enzyme's active site.[4]
-
COX-2 Inhibitors: The presence of a sulfonamide or other specific functional groups on the phenyl ring can confer selectivity for COX-2 over COX-1. The substitution pattern on the pyrimidine ring also plays a role in determining the inhibitory potency and selectivity.
Conclusion
2-Chloro-5-phenylpyrimidine has proven to be a highly valuable and versatile starting material in the field of drug discovery. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with a wide range of biological activities. The successful development of potent and selective inhibitors of BTK, CYP51, and COX-2 based on this scaffold highlights its significant potential for the discovery of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further exploration of the chemical space around the 2-chloro-5-phenylpyrimidine core is likely to yield new and improved drug candidates in the future.
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-5-phenylpyrimidine, a valuable intermediate in organic synthesis, through a Suzuki-Miyaura cross-coupling reaction. The primary method described involves the palladium-catalyzed coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of synthesizing 2-Chloro-5-phenylpyrimidine, this reaction offers a direct and efficient route by coupling an aryl boronic acid with a halogenated pyrimidine.[3][4] The pyrimidine core is a significant scaffold in medicinal chemistry, and functionalized pyrimidines are integral to the development of a wide range of therapeutic agents.[4] The protocol outlined below has been compiled from various established methodologies to ensure robustness and reproducibility.[3][5][6]
Reaction Principle
The synthesis of 2-Chloro-5-phenylpyrimidine is achieved by the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-chloropyrimidine and phenylboronic acid.[3][5] The reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium(II) precursor, in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling to afford 2-Chloro-5-phenylpyrimidine, allowing for easy comparison of catalysts, bases, solvents, and resulting yields.
| Starting Material (A) | Coupling Partner (B) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/DCM/MeOH | 90 | Overnight | 48 | [3] |
| 5-bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (1.1) | H₂O/Organic Solvent | 45 | Not Specified | Not Specified | [5] |
| 5-bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80-110 | Not Specified | Good | [6][7] |
Experimental Protocols
Below are detailed methodologies for the synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki coupling.
Protocol 1: Synthesis using Potassium Carbonate as Base [3]
Materials:
-
5-bromo-2-chloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Degas toluene, dichloromethane, and methanol with nitrogen.
-
To a reaction vessel, add 5-bromo-2-chloropyrimidine (e.g., 5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), potassium carbonate (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol).
-
Add the degassed solvent mixture of Toluene (150 mL), Dichloromethane (150 mL), and Methanol (35 mL).
-
Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, add water (200 mL) to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by MPLC (Medium Pressure Liquid Chromatography) to obtain 2-Chloro-5-phenylpyrimidine as a grayish-white solid. (Yield: ~48%).
Protocol 2: General Procedure using Sodium Carbonate [5]
Materials:
-
5-bromo-2-chloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (1.1 equiv)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-chloropyrimidine, phenylboronic acid, sodium carbonate, and water (5 mL).
-
Add the palladium catalyst (2 mol%).
-
Stir the reaction mixture at 45°C until the reaction is complete (monitor by GC or TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Filter the ethyl acetate extract through a bed of diatomaceous earth.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 2-chloro-5-phenylpyrimidine.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki coupling.
Caption: Workflow for the synthesis of 2-Chloro-5-phenylpyrimidine.
References
The Versatility of 2-Chloro-5-phenylpyrimidine in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: 2-Chloro-5-phenylpyrimidine has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the reactive chlorine atom at the 2-position and the phenyl group at the 5-position, provide a foundation for the development of potent and selective inhibitors of various enzymes and ion channels. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics.
Applications in Drug Discovery
Derivatives of 2-chloro-5-phenylpyrimidine have shown significant promise in several therapeutic areas, primarily as kinase inhibitors for oncology, antifungal agents, and sodium channel blockers for the management of pain.
Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The 2-chloro-5-phenylpyrimidine moiety has been successfully incorporated into inhibitors of several key kinases implicated in cancer progression.
-
Aurora Kinase Inhibitors: Aurora kinases (A and B) are crucial regulators of mitosis, and their overexpression is common in many cancers.[1][2] Small molecule inhibitors based on the 2-chloro-5-phenylpyrimidine scaffold can be synthesized to target the ATP-binding pocket of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][3]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies. Novel 2-phenylpyrimidine derivatives have been designed and synthesized as potent BTK inhibitors.[4]
Antifungal Agents
The global rise in invasive fungal infections necessitates the development of new antifungal agents. 2-Phenylpyrimidine derivatives have been explored as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[5] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[6][7]
Sodium Channel Blockers
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[8] State-dependent sodium channel blockers are used to treat a variety of neurological disorders, including epilepsy and neuropathic pain. The 2-chloro-5-phenylpyrimidine scaffold has been utilized to develop potent and broad-spectrum state-dependent sodium channel blockers with potential applications in pain management.[9]
Quantitative Data
The following tables summarize the biological activities of representative compounds derived from the 2-chloro-5-phenylpyrimidine scaffold.
Table 1: Kinase Inhibitory Activity of 2-Phenylpyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| 11g | BTK | 82.76% inhibition @ 100 nM | Raji | 6.98 |
| HL60 | 3.66 | |||
| Ramos | 5.39 |
Data extracted from Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[4]
Table 2: Antifungal Activity of 2-Phenylpyrimidine Derivatives against Candida albicans
| Compound ID | MIC (µg/mL) |
| A9 | 1 |
| C6 | 0.5 |
| Fluconazole | 4 |
MIC: Minimum Inhibitory Concentration. Data extracted from Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[5]
Experimental Protocols
Synthesis of 2-Chloro-5-phenylpyrimidine Derivatives
A common and versatile method for the synthesis of 5-phenylpyrimidine derivatives is the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyrimidine with Phenylboronic Acid
Materials:
-
2,5-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add 2,5-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-phenylpyrimidine.
Biological Assays
Protocol 2: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.[9][10]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
Assay Setup: To the wells of a white 96-well plate, add:
-
2.5 µL of diluted test compound or DMSO (for controls).
-
5 µL of diluted Aurora A kinase in Kinase Assay Buffer.
-
-
Reaction Initiation: Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 2.5 µL of this master mix to each well.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using non-linear regression.
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution based on CLSI M27-A3) [11][12][13][14][15]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the diluted fungal inoculum to each well containing the test compound. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.
Protocol 4: Whole-Cell Voltage Clamp Recording for Sodium Channel Blockers [16][17][18][19][20]
Materials:
-
Cell line expressing the target sodium channel subtype (e.g., HEK-293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular and intracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane at a holding potential where the sodium channels are in a closed, resting state (e.g., -100 mV).
-
Apply voltage steps to elicit sodium currents.
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the sodium currents in its presence.
-
Data Analysis: Measure the peak sodium current amplitude before and after compound application to determine the extent of inhibition. Use specific voltage protocols to assess the state-dependence of the block (i.e., differential inhibition of resting, open, and inactivated channel states). Calculate the IC₅₀ for the compound's blocking effect.
Visualizations
The following diagrams illustrate key concepts related to the applications of 2-chloro-5-phenylpyrimidine derivatives.
Caption: Synthetic workflow for bioactive molecules.
Caption: Inhibition of Aurora Kinase A pathway.
Caption: Mechanism of CYP51 inhibition.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. homepages.gac.edu [homepages.gac.edu]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols: 2-Chloro-5-phenylpyrimidine as a Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-5-phenylpyrimidine as a fundamental building block in the synthesis of diverse and biologically active molecules. The inherent reactivity of the chloro substituent at the 2-position, coupled with the electronic properties of the pyrimidine ring, makes this scaffold an ideal starting point for the construction of complex molecular architectures, particularly in the field of medicinal chemistry.
Overview of Synthetic Applications
2-Chloro-5-phenylpyrimidine serves as a key intermediate in the synthesis of a variety of compounds, most notably kinase inhibitors and antifungal agents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Key reaction types include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-5-phenylpyrimidine derivatives, a common core in many kinase inhibitors.
-
Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles such as amines, alcohols, and thiols to generate diverse libraries of compounds.
The 5-phenyl group provides a foundational hydrophobic interaction domain in many biologically active molecules, while modifications at the 2-position are crucial for tuning potency, selectivity, and pharmacokinetic properties.
Synthesis of 2-Chloro-5-phenylpyrimidine
The starting material itself can be synthesized via a Suzuki-Miyaura coupling reaction between 2,5-dichloropyrimidine and phenylboronic acid.
Experimental Protocol: Synthesis of 2-Chloro-5-phenylpyrimidine
Materials:
-
2,5-Dichloropyrimidine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 2,5-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.05 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Chloro-5-phenylpyrimidine.
Application in the Synthesis of Kinase Inhibitors
The 2-amino-5-phenylpyrimidine scaffold is a privileged structure in the design of various kinase inhibitors. 2-Chloro-5-phenylpyrimidine is an excellent precursor for the synthesis of these compounds via Buchwald-Hartwig amination.
General Workflow for Kinase Inhibitor Synthesis
Workflow for kinase inhibitor synthesis.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-phenylpyrimidine
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a dry reaction vessel, combine 2-Chloro-5-phenylpyrimidine (1.0 eq.), the desired amine (1.2 eq.), and cesium carbonate (1.5 eq.).
-
Add Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene or dioxane.
-
The mixture is heated to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-amino-5-phenylpyrimidine derivative.
Examples of Synthesized Kinase Inhibitors and their Targets
| Target Kinase | Starting Materials | Reported Activity (IC₅₀) |
| Aurora Kinase | 2-Chloro-5-phenylpyrimidine, substituted anilines | Varies by derivative |
| BTK | 2-Chloro-5-phenylpyrimidine, aminopyrazoles | Varies by derivative |
| c-Met | 2-Chloro-5-phenylpyrimidine, aminopyridines | Varies by derivative |
Targeted Signaling Pathways
Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.
Aurora Kinase inhibition pathway.
BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is effective in treating B-cell malignancies.
BTK signaling pathway inhibition.
Application in the Synthesis of Antifungal Agents
The 2-phenylpyrimidine scaffold has also been explored for the development of novel antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.
General Synthetic Approach
The synthesis of these antifungal agents often involves a Suzuki-Miyaura coupling to introduce various substituents at the 2-position of a functionalized 5-phenylpyrimidine core, or vice versa.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-5-phenylpyrimidine
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a mixture of 2-Chloro-5-phenylpyrimidine (1.0 eq.) and the boronic acid (1.1 eq.) in a toluene/ethanol/water (4:1:1) solvent mixture, add potassium carbonate (2.0 eq.).
-
Add Pd(OAc)₂ (0.03 eq.) and PPh₃ (0.06 eq.).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at reflux (around 90-100 °C) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-5-phenylpyrimidine.
Targeted Signaling Pathway
Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.
CYP51 inhibition in ergosterol biosynthesis.
Conclusion
2-Chloro-5-phenylpyrimidine is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward functionalization through established cross-coupling and substitution reactions provides access to a vast chemical space of biologically relevant molecules. The protocols and data presented herein demonstrate its utility in the development of potent kinase inhibitors and novel antifungal agents, highlighting its significance for researchers and professionals in drug discovery and development.
Application Notes and Protocols for the Functionalization of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 2-chloro-5-phenylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the phenylpyrimidine scaffold in a wide range of biologically active compounds. The protocols outlined herein describe key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies and the development of novel chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For 2-chloro-5-phenylpyrimidine, the electron-deficient nature of the pyrimidine ring facilitates these transformations at the C2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-chloro-5-phenylpyrimidine and a variety of aryl or heteroaryl boronic acids. This reaction is fundamental for the synthesis of biaryl and heteroaryl-substituted pyrimidines.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine 2-chloro-5-phenylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/DCM/MeOH | 90 | 12 | 48[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 (estimated) |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 100 | 12 | 78 (estimated) |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 (estimated) |
Yields are based on reported synthesis of the starting material and analogous Suzuki coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[2][3] This reaction allows for the coupling of 2-chloro-5-phenylpyrimidine with a wide range of primary and secondary amines.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide and an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 3-5 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add 2-chloro-5-phenylpyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 92 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 (estimated) |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 14 | 90 (estimated) |
Yields are estimated based on established Buchwald-Hartwig amination protocols for similar chloro-heteroaromatic substrates.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted pyrimidines.
Reaction Principle: This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a reaction flask, add 2-chloro-5-phenylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 8 | 89 (estimated) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 50 | 12 | 85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 25 | 24 | 91 (estimated) |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 50 | 10 | 80 (estimated) |
Yields are estimated based on typical Sonogashira reaction outcomes with similar substrates.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring of 2-chloro-5-phenylpyrimidine is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the direct displacement of the chloride with various nucleophiles.
Amination
Direct displacement of the 2-chloro substituent can be achieved with a range of primary and secondary amines, often under thermal or microwave-assisted conditions.
Reaction Principle: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic amine attacks the electron-deficient carbon bearing the chlorine atom. Subsequent elimination of the chloride ion yields the aminated product.
Experimental Protocol: General Procedure for SNAr Amination
-
Reaction Setup: In a pressure-rated microwave vial, combine 2-chloro-5-phenylpyrimidine (1.0 equiv.) and the desired amine (1.5-2.0 equiv.).
-
Solvent Addition: Add a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). A base like potassium carbonate or triethylamine can be added if the amine salt is used or to neutralize the HCl formed.
-
Reaction: Seal the vial and heat the mixture using a microwave reactor (e.g., 120-150 °C for 15-60 minutes) or conventional heating. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.
Quantitative Data for SNAr Amination
| Entry | Amine | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ | EtOH | 120 (MW) | 30 min | 95 (estimated) |
| 2 | 4-Methylaniline | None | NMP | 150 | 4 h | 88 (estimated) |
| 3 | N-Methylpiperazine | Et₃N | DMSO | 140 (MW) | 20 min | 93 (estimated) |
| 4 | Ammonia (aq.) | None | EtOH | 160 | 6 h | 75 (estimated) |
Yields are estimated based on SNAr reactions of similar chloropyrimidines.
Substitution with O- and S-Nucleophiles
Alkoxides and thiolates are effective nucleophiles for the displacement of the 2-chloro substituent, leading to the formation of 2-alkoxy- and 2-thio-5-phenylpyrimidine derivatives, respectively.
Experimental Protocol: General Procedure for SNAr with Alkoxides/Thiolates
-
Nucleophile Preparation: In a dry flask under an inert atmosphere, prepare the nucleophile by adding the corresponding alcohol or thiol (1.2 equiv.) to a suspension of a strong base like sodium hydride (NaH) (1.2 equiv.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C. Stir for 30 minutes.
-
Reagent Addition: Add a solution of 2-chloro-5-phenylpyrimidine (1.0 equiv.) in the same solvent to the prepared nucleophile.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction by TLC.
-
Work-up: Quench the reaction carefully with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Quantitative Data for SNAr with O- and S-Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | NaH | Methanol | 65 | 4 | 94 (estimated) |
| 2 | Phenol | K₂CO₃ | DMF | 100 | 6 | 85 (estimated) |
| 3 | Ethanethiol | NaH | THF | 25 | 3 | 96 (estimated) |
| 4 | Thiophenol | Cs₂CO₃ | DMF | 80 | 5 | 90 (estimated) |
Yields are based on analogous SNAr reactions on activated aryl chlorides.
Cyanation
The introduction of a nitrile group at the C2-position can be achieved through palladium-catalyzed cyanation, providing a versatile handle for further transformations.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
Reaction Setup: In a glovebox, charge a reaction vial with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., dppf, 4 mol%), and a cyanide source (e.g., zinc cyanide (Zn(CN)₂), 0.6 equiv.).
-
Reagent Addition: Add 2-chloro-5-phenylpyrimidine (1.0 equiv.) and a dry, degassed solvent (e.g., DMF).
-
Reaction: Seal the vial and heat the mixture to 120 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter.
-
Purification: Wash the filtrate with aqueous ammonia and brine. Dry the organic layer, concentrate, and purify by flash chromatography to afford the 2-cyano-5-phenylpyrimidine.
Quantitative Data for Palladium-Catalyzed Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 12 | 80 (estimated) |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (5) | XPhos (10) | t-BuOH/H₂O | 100 | 18 | 75 (estimated) |
Yields are estimated based on palladium-catalyzed cyanation of other aryl chlorides.
These protocols provide a foundation for the exploration of the chemical space around the 2-chloro-5-phenylpyrimidine scaffold. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. The functionalization of its pyrimidine core via palladium-catalyzed cross-coupling reactions provides a powerful strategy for synthesizing novel compounds with diverse biological activities. Substituted phenylpyrimidines have been identified as promising scaffolds for developing antifungal agents and potent inhibitors of protein-protein interactions in cancer pathways, such as gankyrin binders.[1][2]
This document provides detailed application notes and protocols for three fundamental palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-phenylpyrimidine: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to serve as a starting point for reaction optimization and library synthesis.
General Considerations for Cross-Coupling with an Aryl Chloride
The activation of the C-Cl bond is the rate-determining step in many palladium-catalyzed cross-coupling reactions and is more challenging than the activation of corresponding C-Br or C-I bonds.[3] Success with 2-Chloro-5-phenylpyrimidine requires careful optimization of the catalytic system.
-
Palladium Catalyst: Both Pd(0) and Pd(II) sources are effective. Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4]
-
Ligand: The choice of ligand is critical for activating the C-Cl bond. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, Xantphos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step and promote efficient catalysis.[4][5]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ and K₃PO₄ are common in Suzuki reactions, while stronger, non-nucleophilic bases like NaOt-Bu are often used in Buchwald-Hartwig aminations.[4][6]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and ensure reproducibility.[4][5]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 2-Chloro-5-phenylpyrimidine and various organoboron compounds.[7] This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyrimidines.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 2-Chloro-5-phenylpyrimidine (1.0 equiv.), the corresponding aryl- or vinylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-5-phenylpyrimidine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 6 | 70-80 |
Yields are estimates based on typical Suzuki-Miyaura reactions with aryl chlorides and may vary.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a wide range of N-aryl pyrimidines from 2-Chloro-5-phenylpyrimidine and primary or secondary amines.[8][9] These products are common motifs in pharmacologically active compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable ligand (e.g., Xantphos, 2-6 mol%).
-
Add 2-Chloro-5-phenylpyrimidine (1.0 equiv.) and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-5-phenylpyrimidine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 80-90 |
| Morpholine | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 16 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 | 24 | 75-85 |
| n-Hexylamine | Pd(OAc)₂ / BrettPhos | LHMDS | THF | 90 | 12 | 80-90 |
Yields are estimates based on typical Buchwald-Hartwig aminations with aryl chlorides and may vary.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[5][8]
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling provides an efficient route to synthesize aryl alkynes by reacting 2-Chloro-5-phenylpyrimidine with terminal alkynes.[10] This reaction typically uses a dual catalytic system of palladium and a copper(I) salt.[11]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add 2-Chloro-5-phenylpyrimidine (1.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-5-phenylpyrimidine.
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | 4 | 90-98 |
| Propargyl alcohol | PdCl₂(dppf) / CuI | K₂CO₃ | DMF | 80 | 12 | 70-80 |
Yields are estimates based on typical Sonogashira couplings and may vary.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[12]
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing the cross-coupling reactions described.
Caption: A standard workflow for palladium-catalyzed cross-coupling experiments.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-phenylpyrimidine
Introduction
2-Chloro-5-phenylpyrimidine is a crucial intermediate in the synthesis of a variety of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals.[1] Its structural motif is a key component in compounds targeting a range of therapeutic areas. The ability to produce this intermediate on a larger scale is therefore of significant interest to researchers and professionals in the drug development and fine chemical industries. These application notes provide a detailed protocol for the scale-up synthesis of 2-Chloro-5-phenylpyrimidine, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Synthesis Pathway Overview
The most common and scalable method for the synthesis of 2-Chloro-5-phenylpyrimidine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-chloropyrimidine and phenylboronic acid.[2] This reaction is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials.[1][2] Alternative methods include cross-coupling reactions with organoindium reagents, though these are less common for larger scale preparations.[2]
Experimental Protocol: Scale-Up Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-Chloro-5-phenylpyrimidine starting from 5-bromo-2-chloropyrimidine and phenylboronic acid.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (for a 100g scale) |
| 5-bromo-2-chloropyrimidine | 193.41 | 1.0 | 100 g |
| Phenylboronic acid | 121.93 | 1.0 | 63.0 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 214.2 g |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 17.9 g |
| Toluene | - | - | 1 L |
| Dichloromethane | - | - | 1 L |
| Methanol | - | - | 230 mL |
| Water (degassed) | - | - | 1.3 L |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Magnesium Sulfate (MgSO₄) | - | - | For drying |
Equipment
-
5L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Temperature probe
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Detailed Experimental Procedure
-
Reactor Setup and Inerting:
-
Assemble the 5L jacketed glass reactor, ensuring all glassware is oven-dried and cooled under a stream of nitrogen.
-
Equip the reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent catalyst degradation.
-
-
Solvent Degassing:
-
Degas the toluene, dichloromethane, and methanol by bubbling nitrogen through the solvents for at least 30 minutes.[2]
-
-
Reagent Charging:
-
Reaction:
-
Heat the reaction mixture to 90°C using the heating circulator.[2]
-
Maintain the temperature and continue stirring overnight (approximately 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyrimidine) is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add degassed water (1.3 L) to the reactor and stir for 15 minutes.[2]
-
Stop the stirring and allow the layers to separate.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.[2]
-
Combine all organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).[2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude residue can be purified by large-scale column chromatography (e.g., using a Biotage MPLC system as described in the literature) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-Chloro-5-phenylpyrimidine as a solid.[2] A reported yield for a smaller scale synthesis was 48%.[2]
-
Analytical Data
-
Appearance: Grayish-white solid[2]
-
¹H NMR (CDCl₃): δ 7.57 (m, 5H), 8.86 (s, 2H)[2]
-
Melting Point: 131-133 °C[1]
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of 2-Chloro-5-phenylpyrimidine.
Key Considerations for Scale-Up
Caption: Critical factors for successful scale-up of Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Purification of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Chloro-5-phenylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including flash column chromatography and recrystallization, are designed to yield high-purity material suitable for further synthetic applications and drug development studies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-phenylpyrimidine is fundamental to selecting and optimizing purification strategies.
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol [1] |
| Appearance | Grayish-white to white solid[2] |
| Melting Point | 131-133 °C[1] |
| Boiling Point | 369.9 °C at 760 mmHg[3][4] |
| Solubility | General guidance suggests solubility in chlorinated solvents like dichloromethane and esters like ethyl acetate. It is expected to have lower solubility in non-polar solvents like hexane and limited solubility in alcohols like ethanol and methanol at room temperature. |
Purification Techniques
The selection of an appropriate purification technique is contingent on the impurity profile of the crude 2-Chloro-5-phenylpyrimidine. The following protocols for flash column chromatography and recrystallization are recommended for achieving high purity.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying 2-Chloro-5-phenylpyrimidine from reaction mixtures containing impurities of different polarities.
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is the recommended stationary phase.
-
Eluent System Selection: A solvent system of ethyl acetate in hexane is a suitable eluent. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A good starting point for TLC analysis is a 20% ethyl acetate in hexane solution (v/v). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 2-Chloro-5-phenylpyrimidine. For closely related phenylpyrimidine derivatives, eluent systems such as a 1:2 mixture of ethyl acetate and hexane have been successfully employed.[5]
-
Column Packing:
-
Select a flash chromatography column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Carefully pour the slurry into the column, ensuring an evenly packed bed without any air bubbles.
-
Allow the silica gel to settle, and then gently add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 2-Chloro-5-phenylpyrimidine in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.
-
Carefully apply the sample solution to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, applying positive pressure to achieve a constant flow rate.
-
Collect fractions in appropriately sized test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure 2-Chloro-5-phenylpyrimidine.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Quantitative Data (Exemplary):
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography. |
| Eluent System | 10-30% Ethyl Acetate in Hexane | The exact ratio should be optimized based on TLC. |
| Expected Rf | 0.2 - 0.4 | In the optimized eluent system on a silica gel TLC plate. |
| Typical Recovery | >85% | Dependent on the purity of the crude material and column loading. |
| Purity | >98% (by HPLC) | Achievable with proper technique and optimized conditions. |
| Reported Yield (MPLC) | 48% | This was a post-synthesis yield and may not reflect recovery from a dedicated purification step.[2] |
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for the purification of 2-Chloro-5-phenylpyrimidine by flash column chromatography.
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid 2-Chloro-5-phenylpyrimidine, particularly effective at removing small amounts of impurities.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve 2-Chloro-5-phenylpyrimidine sparingly at room temperature but have high solubility at its boiling point.
-
Based on the purification of similar pyrimidine derivatives, suitable solvents to screen include ethanol, methanol, hexane, and mixtures such as ethyl acetate/hexane.
-
To select a solvent, place a small amount of the crude material in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.
-
-
Dissolution:
-
Place the crude 2-Chloro-5-phenylpyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Quantitative Data (Exemplary):
| Parameter | Solvent System | Expected Outcome | Notes |
| Solubility | Ethanol | Low at RT, High at BP | A common solvent for recrystallizing pyrimidine derivatives. |
| Ethyl Acetate/Hexane | Good solvent/anti-solvent pair | Dissolve in hot ethyl acetate and add hexane until cloudy. | |
| Typical Recovery | 70-90% | Highly dependent on the chosen solvent and the purity of the crude material. | |
| Purity | >99% (by HPLC) | Can be achieved with an optimized recrystallization process. |
Logical Flow for Recrystallization Solvent Selection
Caption: Decision-making process for selecting an appropriate recrystallization solvent.
References
Introduction: The Role and Significance of 2-Chloro-5-phenylpyrimidine
An In-Depth Guide to the Analytical Characterization of 2-Chloro-5-phenylpyrimidine
2-Chloro-5-phenylpyrimidine is a heterocyclic organic compound with the chemical formula C₁₀H₇ClN₂.[1][2] It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in the development of novel pharmaceuticals and agrochemicals.[3] The precise molecular architecture, featuring a pyrimidine ring substituted with a chloro and a phenyl group, makes it a versatile building block for creating more complex molecular scaffolds.
Given its role as a precursor, the identity, purity, and stability of 2-Chloro-5-phenylpyrimidine are of paramount importance. The presence of impurities, including starting materials, by-products from synthesis (such as those from a Suzuki coupling reaction), or degradation products, can significantly impact the yield, safety, and efficacy of the final active ingredient.[4] Therefore, a multi-faceted analytical approach is essential for its complete characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: Unambiguous Structural Elucidation
The primary goal of structural elucidation is to confirm that the synthesized molecule is indeed 2-Chloro-5-phenylpyrimidine. This involves using spectroscopic techniques that probe the molecular structure at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the verification of the carbon-hydrogen framework and the connectivity of the molecule.
Expertise & Causality: We select Deuterated Chloroform (CDCl₃) as the solvent because 2-Chloro-5-phenylpyrimidine is readily soluble in it, and its signal does not interfere with the analyte's signals.[5] A frequency of 300 MHz or higher is chosen to ensure adequate signal dispersion and resolution.[5]
Expected ¹H NMR Spectrum: The structure of 2-Chloro-5-phenylpyrimidine is expected to show two distinct sets of signals.[4]
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (C2', C3', C4', C5', C6') | ~7.57 | Multiplet (m) | 5H | Protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals. |
| Pyrimidine (C4, C6) | ~8.86 | Singlet (s) | 2H | These two protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Temperature: 297 K.[5]
-
Spectral Width: 0-10 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to symmetry, 8 distinct carbon signals are expected.
Caption: General workflow for GC-MS based identification.
Part 2: Purity Assessment and Quantification
Once the structure is confirmed, the next critical step is to determine the purity of the material. This is typically achieved using high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination of non-volatile or thermally sensitive compounds in the pharmaceutical industry. A reverse-phase method is ideal for a moderately polar compound like 2-Chloro-5-phenylpyrimidine.
Expertise & Causality: A C18 column is selected as it provides excellent retention and separation for aromatic compounds. The mobile phase consists of a mixture of acetonitrile and water, common solvents for reverse-phase chromatography. A UV detector is used because the phenyl and pyrimidine rings contain chromophores that strongly absorb UV light, providing high sensitivity. A[6] wavelength of ~254 nm is a good starting point for aromatic systems.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase or a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Sources
Application Notes and Protocols: 2-Phenylpyrimidine Derivatives in the Synthesis of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Pyrimidine-based scaffolds have emerged as a promising class of compounds in the discovery of new therapeutic agents. This document details the application of 2-phenylpyrimidine derivatives in the synthesis of potent antifungal agents that target the fungal enzyme lanosterol 14α-demethylase (CYP51).
The 2-phenylpyrimidine scaffold serves as a key building block in the design of inhibitors of CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. This application note will focus on a series of 2-phenylpyrimidine derivatives, highlighting a particularly potent compound, C6, which has demonstrated superior in vitro antifungal activity against a range of clinically relevant fungal pathogens compared to the first-line drug fluconazole.[1][2]
Synthesis of 2-Phenylpyrimidine Antifungal Agents
The synthesis of the target 2-phenylpyrimidine derivatives involves a multi-step process. A general synthetic workflow is outlined below. The key strategy involves the construction of a core aminophenylpyrimidine intermediate followed by amide coupling with various carboxylic acids to generate a library of final compounds.
General Synthetic Workflow
References
Application Notes and Protocols for the Derivatization of 2-Chloro-5-phenylpyrimidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The starting material, 2-Chloro-5-phenylpyrimidine, offers a versatile platform for the synthesis of diverse compound libraries for biological screening. The presence of a reactive chlorine atom at the 2-position allows for facile derivatization through various cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, and amino moieties, leading to compounds with potential therapeutic applications, particularly in oncology and inflammation. This document provides detailed protocols for the derivatization of 2-Chloro-5-phenylpyrimidine and subsequent biological screening against key cancer-related kinases.
Derivatization Strategies
The primary strategies for the derivatization of 2-Chloro-5-phenylpyrimidine involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is employed to form C-C bonds, introducing new aryl or heteroaryl groups at the 2-position. The Buchwald-Hartwig amination is utilized to form C-N bonds, introducing a variety of primary and secondary amines.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-phenylpyrimidine with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 2-aryl-5-phenylpyrimidine derivatives. A microwave-assisted method is presented for its advantages in reducing reaction times and improving yields.[1]
Materials:
-
2-Chloro-5-phenylpyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-Chloro-5-phenylpyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv.).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and deionized water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-30 minutes with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-phenylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-phenylpyrimidine
This protocol outlines a general procedure for the synthesis of 2-amino-5-phenylpyrimidine derivatives.
Materials:
-
2-Chloro-5-phenylpyrimidine
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.015 mmol, 0.03 equiv.) and Xantphos (0.036 mmol, 0.072 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add 2-Chloro-5-phenylpyrimidine (0.5 mmol, 1.0 equiv.), the desired amine (0.6 mmol, 1.2 equiv.), and NaOtBu (0.7 mmol, 1.4 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-phenylpyrimidine derivative.
Biological Screening
Derivatives of 2-Chloro-5-phenylpyrimidine have shown potential as inhibitors of various protein kinases implicated in cancer, such as VEGFR-2, Src, and Abl kinases. Below is a summary of reported biological activities for structurally related pyrimidine derivatives.
Table 1: Biological Activity of Representative Pyrimidine Derivatives
| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |
| 2,4-Disubstituted-2-thiopyrimidines | VEGFR-2 | Enzyme Inhibition | 1.23 - 3.84 | [2] |
| 2-Phenyl pyrimidine derivatives | BTK | Enzyme Inhibition | Inhibition rate of 82.76% at 100 nM | [3] |
| 2-Phenyl pyrimidine derivatives | HL60, Raji, Ramos cell lines | Cell Proliferation | 3.66, 6.98, 5.39 | [3] |
| Thioindolyl–pyrimidine derivatives | VEGFR-2 | Enzyme Inhibition | 0.31 - 0.33 | [4] |
| Furo[2,3-d]pyrimidine derivatives | VEGFR-2 | Enzyme Inhibition | 0.057 - 0.196 | [5] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Enzyme Inhibition | 0.021 - 0.047 | [6] |
| 5-Aryl-2,4-diaminopyrimidine derivatives | Mer and Tyro3 Kinases | Enzyme Inhibition | Potent inhibitory activity | [7] |
| 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole derivatives | MCF7 cell line | Cytotoxicity | 89.74 µg/ml | [8] |
Experimental Workflows and Signaling Pathways
Derivatization and Screening Workflow
The overall workflow for the synthesis and biological evaluation of a library of 2-Chloro-5-phenylpyrimidine derivatives is depicted below.
Derivatization and screening workflow for 2-Chloro-5-phenylpyrimidine.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for tumor growth and metastasis.
Simplified VEGFR-2 signaling pathway.
Src and Abl Kinase Signaling Pathways
Src and Abl are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration. Their aberrant activation is a hallmark of many cancers.
Overview of Src and Abl kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Negishi Coupling with 2-Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Negishi cross-coupling reaction with 2-chloropyrimidines. This powerful carbon-carbon bond-forming reaction is an invaluable tool for the synthesis of functionalized pyrimidine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.
Introduction to Negishi Coupling with 2-Chloropyrimidines
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide.[1] For the synthesis of substituted pyrimidines, 2-chloropyrimidines serve as readily available and cost-effective electrophilic coupling partners. The reaction exhibits high functional group tolerance and generally proceeds under mild conditions, making it a versatile method in organic synthesis.[2]
The general transformation can be represented as follows:
Scheme 1: General Negishi Coupling Reaction of 2-Chloropyrimidines
Where Ar-ZnX is an arylzinc halide and Cl-Pyrimidine is a 2-chloropyrimidine derivative.
Key Experimental Parameters
Successful Negishi coupling of 2-chloropyrimidines hinges on the careful selection and optimization of several key parameters:
-
Catalyst: Palladium catalysts are most commonly employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a robust and widely used option.[3] For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as CPhos, can be highly effective.[4] Nickel catalysts can also be utilized and may offer advantages in specific cases.[1]
-
Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Triphenylphosphine (PPh₃) is a standard ligand, while bulky biarylphosphine ligands can enhance reaction rates and yields, particularly with less reactive substrates.
-
Organozinc Reagent: A wide variety of organozinc reagents, including aryl-, heteroaryl-, and alkylzinc halides, can be used. These can be prepared in situ from the corresponding organolithium or Grignard reagents followed by transmetalation with a zinc salt (e.g., ZnCl₂), or from the direct insertion of zinc into an organic halide.[5]
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and reaction with the organozinc reagent. Tetrahydrofuran (THF) is a common solvent for Negishi couplings.
-
Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.
Quantitative Data Summary
The following table summarizes representative examples of Negishi couplings with 2-chloropyrimidine derivatives, showcasing the scope of the reaction with various organozinc reagents and catalyst systems.
| 2-Chloropyrimidine Derivative | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 75-80 | [3] |
| 2-Chloropyrimidine | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 75:25 (product:isomer) | [4] |
| 4,6-Dichloro-5-(het)arylpyrimidine | Bis(4,6-dichloropyrimidin-5-yl)zinc | Pd(PPh₃)₄ (5) | - | THF | 60 | 50-85 | [6] |
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine[3]
This protocol details the gram-scale synthesis of a key intermediate via a Negishi coupling reaction.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Zinc chloride (1.1 equiv)
-
5-Iodo-2-chloropyrimidine (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of 2-Pyridylzinc Chloride:
-
To a solution of 2-chloropyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
To this solution, add a solution of zinc chloride in THF dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Negishi Coupling:
-
In a separate flask, dissolve 5-iodo-2-chloropyrimidine and Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.
-
To this solution, add the freshly prepared 2-pyridylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Negishi Coupling of 2-Chloropyrimidines with Alkylzinc Reagents[4]
This protocol provides a general method for the coupling of secondary alkylzinc reagents with 2-chloropyrimidines.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Secondary alkyl bromide (e.g., isopropyl bromide) (1.5 equiv)
-
Activated Zinc dust (1.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Alkylzinc Reagent:
-
Activate zinc dust by stirring with a small amount of iodine in THF until the iodine color disappears, then decant the THF.
-
To the activated zinc under an inert atmosphere, add a solution of the secondary alkyl bromide in THF.
-
Stir the mixture at room temperature until the zinc is consumed.
-
-
Negishi Coupling:
-
In a separate flask, add 2-chloropyrimidine, Pd(OAc)₂, and CPhos under an inert atmosphere.
-
Add anhydrous THF to the flask.
-
To this mixture, add the freshly prepared alkylzinc bromide solution via syringe.
-
Stir the reaction at room temperature and monitor its progress by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by chromatography to isolate the desired product.
-
Visualizations
General Mechanism of Negishi Coupling
The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
The following diagram illustrates a typical experimental workflow for performing a Negishi coupling reaction.
Caption: A typical experimental workflow for Negishi coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-phenylpyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-5-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and improve the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to address common challenges you may encounter.
Introduction to the Synthesis
2-Chloro-5-phenylpyrimidine is a crucial building block in the synthesis of various pharmaceutical compounds. Its efficient synthesis is paramount for the overall success of multi-step drug development processes. The most prevalent synthetic routes typically involve the condensation of a phenyl-substituted three-carbon component with urea or a related derivative, followed by chlorination. However, achieving high yields can be challenging due to potential side reactions, purification difficulties, and sensitivity of intermediates.
This guide provides a structured approach to troubleshooting common issues in a question-and-answer format, explaining the underlying chemistry and offering validated solutions.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low. What are the most common causes?
Low overall yield in the synthesis of 2-Chloro-5-phenylpyrimidine can often be attributed to several factors throughout the multi-step process. Identifying the specific stage where material is lost is crucial.
Possible Causes and Solutions:
-
Incomplete Claisen Condensation: The initial step, often a Claisen condensation to form a 1,3-dicarbonyl intermediate, can be a major source of yield loss.
-
Troubleshooting: Ensure your base (e.g., sodium ethoxide, sodium hydride) is fresh and anhydrous. The reaction is highly sensitive to moisture. Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side Reactions During Cyclization: The subsequent cyclization with urea or a similar reagent to form the pyrimidine ring can be incomplete or lead to byproducts.
-
Troubleshooting: The pH of the reaction medium is critical. For instance, in the reaction of a β-dicarbonyl compound with urea, acidic conditions are typically required. Optimize the acid catalyst (e.g., HCl, H₂SO₄) concentration. Insufficient acidity can lead to a stalled reaction, while excessive acidity can cause degradation of the starting materials or product.
-
-
Inefficient Chlorination: The final chlorination step, often using phosphoryl chloride (POCl₃), is another critical point for yield loss.
-
Troubleshooting: Ensure the starting 2-hydroxy-5-phenylpyrimidine is completely dry, as water will quench the POCl₃. The reaction temperature is also vital; it often requires heating to reflux. However, prolonged heating at very high temperatures can lead to decomposition. A common issue is the formation of highly colored byproducts, which can complicate purification. The use of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can help to neutralize the HCl generated and may improve the reaction rate and yield.
-
-
Purification Losses: 2-Chloro-5-phenylpyrimidine can be challenging to purify due to its physical properties and the presence of closely related impurities.
-
Troubleshooting: Column chromatography is often employed for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. Recrystallization can also be an effective method for obtaining highly pure material, but solvent selection is key to minimizing losses.
-
Workflow for Diagnosing Low Yield:
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 2-Chloro-5-phenylpyrimidine.
Question 2: I am observing significant byproduct formation during the chlorination step. How can I minimize this?
Byproduct formation during chlorination with POCl₃ is a frequent problem, often leading to difficult purification and reduced yields.
Understanding the Side Reactions:
The primary side reactions involve the formation of dichlorinated or other phosphorylated species, as well as decomposition products due to the harsh reaction conditions. The presence of any residual water can also lead to the formation of phosphoric acid, which can further catalyze unwanted reactions.
Strategies for Minimization:
-
Strict Anhydrous Conditions: As mentioned, ensuring all reagents and glassware are scrupulously dry is the first and most critical step. Dry the starting 2-hydroxy-5-phenylpyrimidine under vacuum over a desiccant like P₂O₅ before use.
-
Temperature Control: While heating is necessary, excessive temperatures or prolonged reaction times can promote the formation of tar-like byproducts.
-
Recommended Protocol: Start the reaction at a lower temperature (e.g., 0-5 °C) while adding the POCl₃, then slowly raise the temperature to reflux. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture promptly.
-
-
Use of a Co-solvent or Additive: In some cases, the use of a high-boiling inert solvent can help to moderate the reaction and improve selectivity. The addition of a catalytic amount of dimethylformamide (DMF) can sometimes facilitate the chlorination at a lower temperature by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.
-
Quenching Procedure: The method used to quench the reaction is also important. Slowly and carefully pouring the reaction mixture onto crushed ice is a standard procedure. This should be done in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas. A controlled quench helps to minimize the decomposition of the desired product.
Table 1: Recommended Chlorination Conditions
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Reflux (105-110 °C) | Gradual increase from 0 °C to 90-100 °C | Minimizes initial exotherm and reduces byproduct formation. |
| Additives | None | Catalytic DMF or a tertiary amine base | Can lower the activation energy and scavenge HCl. |
| Work-up | Quenching on ice | Slow addition to ice-water with vigorous stirring | Ensures efficient heat dissipation and prevents localized overheating. |
Question 3: My final product is difficult to purify by column chromatography. Are there alternative methods?
The polarity of 2-Chloro-5-phenylpyrimidine is such that it can be challenging to achieve baseline separation from certain impurities on silica gel.
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical.
-
Solvent Screening: Test a range of solvents and solvent mixtures, such as ethanol, isopropanol, acetonitrile, or mixtures of hexane and ethyl acetate. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
-
Acid-Base Extraction: If you have acidic or basic impurities, an aqueous work-up with a dilute acid and/or base wash can be very effective at removing them before chromatography or recrystallization. 2-Chloro-5-phenylpyrimidine is a neutral compound and will remain in the organic layer.
-
Activated Carbon Treatment: If your product is discolored by highly colored impurities, a treatment with activated carbon can be beneficial. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite. Be aware that this can sometimes lead to some loss of the desired product.
Experimental Protocol: Recrystallization of 2-Chloro-5-phenylpyrimidine
-
Dissolution: In a suitable flask, dissolve the crude 2-Chloro-5-phenylpyrimidine in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Question 4: How can I confirm the identity and purity of my synthesized 2-Chloro-5-phenylpyrimidine?
Proper characterization is essential to ensure you have synthesized the correct compound and that it meets the required purity for downstream applications.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the number and types of protons in the molecule. For 2-Chloro-5-phenylpyrimidine, you would expect to see signals corresponding to the phenyl group protons and the pyrimidine ring protons.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. Look for the molecular ion peak corresponding to the mass of 2-Chloro-5-phenylpyrimidine. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound. By using a suitable column and mobile phase, you can separate your product from any remaining starting materials or byproducts and quantify the purity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.
Diagram of Analytical Workflow:
Technical Support Center: Synthesis of 2-Chloro-5-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Chloro-5-phenylpyrimidine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Chloro-5-phenylpyrimidine?
A1: The two most common synthetic strategies are:
-
Suzuki-Miyaura Cross-Coupling: This involves the palladium-catalyzed reaction of a dihalopyrimidine, typically 5-bromo-2-chloropyrimidine, with phenylboronic acid.[1][2]
-
Chlorination of a Phenylpyrimidinone Precursor: This route starts with 5-phenyl-2(1H)-pyrimidinone (or its tautomer, 5-phenyl-2-hydroxypyrimidine), which is then chlorinated using an agent like phosphorus oxychloride (POCl₃), often in a Vilsmeier-Haack type reaction.
Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in this reaction are often attributed to several side reactions. The most common culprits are the homocoupling of phenylboronic acid to form biphenyl, and the dehalogenation of the 5-bromo-2-chloropyrimidine starting material.[3][4][5][6] The presence of oxygen can promote homocoupling, while sources of hydride (e.g., from solvent or base) can lead to dehalogenation. Catalyst deactivation can also be a significant factor.[7]
Q3: My final product from the chlorination of 5-phenyl-2(1H)-pyrimidinone is impure. What are the likely byproducts?
A3: The primary impurity is often unreacted starting material due to incomplete chlorination. Another potential byproduct is the hydrolysis of the 2-chloro-5-phenylpyrimidine product back to the starting pyrimidinone during aqueous workup. While less common for this specific substrate, over-chlorination or undesired formylation of the phenyl ring (if using Vilsmeier conditions with an activated phenyl group) can also occur.
Troubleshooting Guides
Route 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chloropyrimidine
This guide addresses common issues when synthesizing 2-Chloro-5-phenylpyrimidine via the Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine and phenylboronic acid.
Issue 1: Formation of Biphenyl Homocoupling Product
-
Symptom: Presence of a significant amount of biphenyl in the crude product, confirmed by GC-MS or NMR.
-
Cause: The presence of oxygen in the reaction mixture can promote the palladium-mediated homocoupling of phenylboronic acid.[6][8][9]
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Reducing Agent: In some cases, the addition of a mild reducing agent can suppress homocoupling.[8]
-
Issue 2: Presence of Dehalogenated Byproducts
-
Symptom: Detection of 5-bromopyrimidine or 2-chloropyrimidine in the reaction mixture.
-
Cause: A palladium-hydride (Pd-H) species, which can be formed from the reaction of the palladium complex with the base, solvent, or trace water, can lead to the reductive dehalogenation of the starting material.[3][4]
-
Troubleshooting:
-
Base Selection: Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases.[4]
-
Solvent Choice: Avoid alcoholic solvents which can be a source of hydrides. Anhydrous aprotic solvents like dioxane or THF are preferred.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can favor the desired cross-coupling over dehalogenation.[4]
-
| Parameter | Recommendation for Minimizing Side Reactions |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
| Solvents | Anhydrous, degassed aprotic solvents (e.g., Dioxane, THF) |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Ligand | Bulky, electron-rich phosphine or NHC ligands |
Route 2: Chlorination of 5-Phenyl-2(1H)-pyrimidinone
This guide focuses on troubleshooting the synthesis of 2-Chloro-5-phenylpyrimidine by chlorinating 5-phenyl-2(1H)-pyrimidinone with phosphorus oxychloride (POCl₃).
Issue 1: Incomplete Chlorination
-
Symptom: A significant amount of the starting 5-phenyl-2(1H)-pyrimidinone remains in the crude product.
-
Cause: Insufficient reactivity of the chlorinating agent, low reaction temperature, or short reaction time.
-
Troubleshooting:
-
Reaction Temperature: Gradually increase the reaction temperature, typically to refluxing POCl₃.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Additives: The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or the use of a POCl₃/PCl₅ mixture can enhance the chlorination efficiency.
-
Issue 2: Product Hydrolysis During Workup
-
Symptom: Re-formation of 5-phenyl-2(1H)-pyrimidinone during the quenching and extraction steps.
-
Cause: 2-Chloro-5-phenylpyrimidine can be susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Careful Quenching: Quench the reaction mixture by pouring it onto crushed ice and then neutralize carefully with a cold, dilute base solution. Avoid excessive heat generation.
-
Rapid Extraction: Perform the extraction with an organic solvent promptly after quenching and neutralization.
-
| Parameter | Recommendation for Optimal Chlorination |
| Chlorinating Agent | POCl₃ (neat or with a high-boiling solvent) |
| Additives | Catalytic N,N-dimethylaniline or PCl₅ |
| Temperature | 80-110 °C |
| Workup | Quench on ice, use cold dilute base, and perform rapid extraction |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
A general procedure for the synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura coupling:[1]
-
To a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (3.0 equiv.).
-
Add a degassed mixture of toluene, dichloromethane, and methanol.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Heat the mixture at 90°C overnight with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Chlorination with POCl₃
A general procedure for the synthesis of 2-Chloro-5-phenylpyrimidine from 5-phenyl-2(1H)-pyrimidinone:
-
In a reaction flask equipped with a reflux condenser and a drying tube, place 5-phenyl-2(1H)-pyrimidinone (1.0 equiv.).
-
Add phosphorus oxychloride (POCl₃, 5-10 equiv.) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (around 105-110°C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a cold, saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Common side reactions in the Suzuki-Miyaura synthesis.
Caption: Workflow for chlorination and potential issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-phenylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-phenylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Chloro-5-phenylpyrimidine, particularly via Suzuki-Miyaura coupling, a prevalent synthetic route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may have decomposed. | - Ensure proper handling and storage of the catalyst. - Use a fresh batch of catalyst. - Consider using a pre-catalyst that is readily reduced in situ. |
| Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | - For less reactive aryl chlorides, employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] | |
| Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step effectively. | - Screen different bases. Potassium phosphate (K₃PO₄) is often effective for challenging couplings.[1] Other options include K₂CO₃ and Cs₂CO₃.[1] | |
| Poor Solvent Choice: The solvent system may not be optimal for solubility of reactants and the catalyst complex. | - Common solvent systems include toluene/water, dioxane/water, and THF/water. The choice can significantly impact yield. | |
| Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy, especially for the oxidative addition of the C-Cl bond. | - Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110°C.[2] | |
| Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions like homocoupling. | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[1] | |
| Formation of Significant Side Products | Homocoupling of Boronic Acid: This side reaction forms biphenyl from the phenylboronic acid. It is often promoted by the presence of oxygen or Pd(II) species. | - Ensure rigorous exclusion of oxygen from the reaction. - Use a Pd(0) source or an efficient pre-catalyst system to minimize Pd(II) in the reaction mixture.[3] |
| Protodeboronation: The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. | - Use anhydrous solvents and dry reagents. - Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more resistant to protodeboronation.[1] | |
| Dehalogenation of Starting Material: The chloro group on the pyrimidine is replaced by a hydrogen atom. | - This can be caused by certain reducing agents or specific reaction conditions. Optimize the base and temperature to minimize this side reaction. | |
| Difficulty in Product Purification | Co-elution with Byproducts: The desired product may have similar polarity to side products like the homocoupled biphenyl, making chromatographic separation challenging. | - Optimize the reaction conditions to minimize the formation of the problematic byproduct. - Explore different solvent systems for chromatography to improve separation. |
| Residual Palladium: The final product may be contaminated with palladium residues. | - Employ appropriate work-up procedures, such as washing with aqueous solutions that can complex with palladium. - Consider using methods for palladium scavenging, such as treatment with specific resins or activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chloro-5-phenylpyrimidine?
A1: A widely used method is the Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-bromopyrimidine or 2,5-dichloropyrimidine and phenylboronic acid, catalyzed by a palladium complex.[4]
Q2: Which palladium catalyst is most effective for the Suzuki-Miyaura coupling to form 2-Chloro-5-phenylpyrimidine?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[4][5] For less reactive chloro-substrates, catalyst systems with bulky, electron-rich ligands such as XPhos or SPhos can improve yields.[1]
Q3: What is the optimal temperature and reaction time for this synthesis?
A3: The optimal temperature is typically around 90-100°C.[4][5] Reaction times can vary, but heating overnight is a common practice to ensure completion.[4] However, with microwave irradiation, reaction times can be significantly shortened to as little as 15 minutes.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the product.
Q5: What are the key steps in the purification of 2-Chloro-5-phenylpyrimidine?
A5: After the reaction, a typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over a drying agent like MgSO₄ or Na₂SO₄. The crude product is then purified, commonly by column chromatography on silica gel.[4]
Data Presentation
Table 1: Summary of Suzuki-Miyaura Reaction Conditions for the Synthesis of 2-Chloro-5-phenylpyrimidine
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 2-chloro-5-bromopyrimidine | 48 | [4] |
| Catalyst | Pd(PPh₃)₄ | 48 | [4] |
| Base | K₂CO₃ | 48 | [4] |
| Solvent | Toluene, Dichloromethane, Methanol | 48 | [4] |
| Temperature | 90°C | 48 | [4] |
| Time | Overnight | 48 | [4] |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield
| Temperature (°C) | Yield (%) |
| 60 | Moderate |
| 80 | Good |
| 100 | 80 |
| 120 | Decreased |
| 140 | Decreased |
Note: This data is generalized from studies on similar substrates and may need to be optimized for the specific reaction.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-5-phenylpyrimidine
This protocol is based on a reported procedure for the synthesis of 2-Chloro-5-phenylpyrimidine.[4]
Materials:
-
2-chloro-5-bromopyrimidine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Dichloromethane
-
Methanol
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Degas toluene, dichloromethane, and methanol with nitrogen.
-
To a reaction vessel, add 2-chloro-5-bromopyrimidine (1.0 eq.), phenylboronic acid (1.0 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Add the degassed solvent mixture of toluene, dichloromethane, and methanol.
-
Heat the reaction mixture at 90°C overnight under a nitrogen atmosphere.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., using a Biotage system) to obtain 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[4]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Purification of 2-Chloro-5-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-5-phenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-Chloro-5-phenylpyrimidine?
A1: The most common and effective methods for purifying 2-Chloro-5-phenylpyrimidine are column chromatography (flash or MPLC) and recrystallization. The choice of method depends on the scale of the purification and the nature of the impurities.[1]
Q2: What are the likely impurities in a crude sample of 2-Chloro-5-phenylpyrimidine synthesized via Suzuki coupling?
A2: Crude 2-Chloro-5-phenylpyrimidine from a Suzuki coupling reaction may contain several impurities, including:
-
Unreacted starting materials: 5-bromo-2-chloropyrimidine and phenylboronic acid.
-
Homocoupling product: Biphenyl, formed from the coupling of two phenylboronic acid molecules.
-
Palladium catalyst residues: Residual palladium from the catalyst used in the reaction.
-
Solvent residues: Solvents used in the reaction and workup, such as toluene, dichloromethane, or ethyl acetate.[1]
Q3: Is 2-Chloro-5-phenylpyrimidine stable during purification?
A3: 2-Chloropyrimidine derivatives can be sensitive to high temperatures and may undergo hydrolysis, especially under basic or strongly acidic conditions. Therefore, it is advisable to use mild conditions during purification and avoid prolonged heating.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
-
Cause: The compound is melting before it dissolves, or the solution is becoming supersaturated at a temperature above the compound's melting point. This can also occur if the chosen solvent is too nonpolar.
-
Troubleshooting:
-
Reheat and add more of the "good" solvent: If an oil forms, reheat the solution until it becomes clear and add a small amount of the solvent in which the compound is more soluble to reduce the saturation.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change solvent system: If oiling out persists, a different solvent or solvent mixture should be tested. A slightly more polar solvent system may be required.
-
Issue 2: Poor or no crystal formation upon cooling.
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting:
-
Concentrate the solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure 2-Chloro-5-phenylpyrimidine to the cooled solution.
-
-
Add an anti-solvent: Slowly add a solvent in which 2-Chloro-5-phenylpyrimidine is insoluble but is miscible with the crystallization solvent. Common anti-solvents include hexanes or heptanes.
-
Column Chromatography
Issue 3: Co-elution of impurities with the product.
-
Cause: The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. The homocoupling product, biphenyl, is a common co-eluting impurity.
-
Troubleshooting:
-
Optimize the solvent system: Use a less polar solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), can improve separation.
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a solid can lead to better separation than loading it as a concentrated solution.
-
Alternative stationary phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
-
Issue 4: Product degradation on the column.
-
Cause: 2-Chloro-5-phenylpyrimidine may be sensitive to the acidic nature of standard silica gel.
-
Troubleshooting:
-
Neutralize the silica gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This can be done by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Experimental Protocols
Representative Recrystallization Protocol
This is a general protocol and may require optimization for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. Promising solvent systems for pyrimidine derivatives include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-5-phenylpyrimidine. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude 2-Chloro-5-phenylpyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, for better separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-5-phenylpyrimidine.
Data Presentation
Table 1: Physical Properties of 2-Chloro-5-phenylpyrimidine
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol |
| Melting Point | 131-133 °C[2] |
| Boiling Point | 369.9 °C at 760 mmHg[2] |
| Appearance | White solid[2] |
Table 2: Troubleshooting Summary for Purification
| Issue | Potential Cause | Recommended Solution |
| Recrystallization | ||
| Oiling Out | Compound melting before dissolving; solvent too nonpolar. | Reheat and add more "good" solvent; slow cooling; change solvent system. |
| Poor Crystal Formation | Solution not saturated; lack of nucleation sites. | Concentrate solution; induce crystallization (scratching, seeding); add anti-solvent. |
| Column Chromatography | ||
| Co-elution of Impurities | Eluent too polar; similar polarity of product and impurity. | Optimize solvent system (gradient elution); dry loading; try a different stationary phase. |
| Product Degradation | Acidic silica gel. | Neutralize silica gel with triethylamine; use neutral or basic alumina. |
Visualizations
References
Technical Support Center: Navigating the Reactivity of 2-Chloro-5-phenylpyrimidine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs to address the specific challenges of working with 2-chloro-5-phenylpyrimidine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to overcome synthetic hurdles and ensure the integrity of your reaction outcomes.
Welcome to your dedicated resource for preventing the decomposition of 2-chloro-5-phenylpyrimidine during chemical reactions. This guide is structured to help you quickly diagnose issues and implement robust solutions, ensuring the stability of your key intermediate and the success of your synthetic campaigns.
Troubleshooting Guide: Real-Time Reaction Issues
This section addresses common problems observed during reactions involving 2-chloro-5-phenylpyrimidine.
Q1: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unidentified spots. What's happening?
A dark coloration and the appearance of multiple byproducts are classic indicators of decomposition. This is often caused by a combination of factors including excessive heat, an inappropriate choice of base, or the presence of oxygen, which can lead to catalyst deactivation and the formation of degradation products.
Immediate Actions:
-
Lower the Temperature: High temperatures, while often necessary to activate the C-Cl bond, can accelerate decomposition pathways.[1] Consider if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation, which can be exacerbated by oxidative processes.[2] A thorough degassing of the solvent and maintaining a positive pressure of an inert gas like argon or nitrogen is critical.[3][4]
-
Re-evaluate Your Base: If you are using a strong, nucleophilic base (e.g., NaOH, NaOt-Bu), you may be promoting undesired side reactions. Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄.[3][5]
Q2: My yield is consistently low, and I'm recovering a significant amount of starting material. How can I improve conversion without causing decomposition?
Low conversion with stable starting material points to sub-optimal reaction conditions, specifically related to catalyst activity or temperature. The C-Cl bond on the pyrimidine ring is relatively strong and requires a carefully chosen, highly active catalyst system to achieve efficient oxidative addition.[4]
Optimization Strategy:
-
Enhance Catalyst System: For cross-coupling reactions like Suzuki-Miyaura, standard catalysts may not be sufficient. Employ a more robust system known for activating aryl chlorides. This typically involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][6]
-
Conduct a Temperature Screen: The optimal temperature is a fine balance between activating the C-Cl bond and preventing degradation.[2] It is advisable to run small-scale experiments at various temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the ideal point for your specific substrate combination.
-
Check Reagent Purity: Impurities in your reagents, especially the boronic acid or amine coupling partner, can inhibit the catalyst.[7] Ensure all reagents are of high purity.
Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common reaction issues.
Frequently Asked Questions (FAQs)
This section provides preventative guidance and foundational knowledge for handling 2-chloro-5-phenylpyrimidine.
Q3: What is the most common decomposition pathway for 2-chloro-5-phenylpyrimidine?
The primary decomposition pathway is hydrolysis , where the chloro group at the C2 position is displaced by water or a hydroxide ion to form 2-hydroxy-5-phenylpyrimidine. This process is significantly accelerated under basic conditions, particularly with strong, nucleophilic bases, and at elevated temperatures.[8][9] The electron-deficient nature of the pyrimidine ring makes the C2 position susceptible to nucleophilic attack.
Proposed Hydrolysis Pathway
Caption: Simplified mechanism for base-catalyzed hydrolysis.
Q4: What are the optimal conditions for running a Suzuki-Miyaura cross-coupling reaction with 2-chloro-5-phenylpyrimidine?
Achieving a successful Suzuki-Miyaura coupling requires careful selection of all reaction components to favor the desired C-C bond formation over decomposition. While optimal conditions can be substrate-dependent, the following provides a robust and validated starting point.
| Component | Recommendation | Rationale & Causality |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | These are common, reliable Pd(0) or Pd(II) precatalysts that initiate the catalytic cycle.[3] |
| Ligand | XPhos, SPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for facilitating the oxidative addition step on the relatively unreactive C-Cl bond.[3][6] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | These inorganic bases are effective in the transmetalation step without being strongly nucleophilic, thus minimizing the risk of hydrolysis.[2][5] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Anhydrous and deoxygenated solvents are critical to prevent both hydrolysis of the substrate and deactivation of the palladium catalyst.[3][10] |
| Temperature | 90-110 °C | This temperature range is typically required to drive the reaction to completion but is generally low enough to minimize thermal degradation.[1][11] |
Q5: How should I purify and store 2-chloro-5-phenylpyrimidine to ensure its stability?
The purity of the starting material is paramount, as impurities can catalyze decomposition during storage or reaction.[7][12]
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Dissolution: Dissolve the crude 2-chloro-5-phenylpyrimidine in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated carbon can be added.[13]
-
Hot Filtration: If carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[13]
Storage: Store the purified, dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. This prevents exposure to moisture and light, which can contribute to degradation over time.
Key Factors for Reaction Success
Caption: Core principles for preventing decomposition in reactions.
References
- BenchChem. (2025). Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.
- Guidechem. (n.d.). How can 2-CHLORO-5-PHENYL-PYRIMIDINE be synthesized?.
- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a.
- Lee, H. K., & Kim, S. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Gein, L. F., et al. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Roy, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 29-37.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Shah, R. P., et al. (2012). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 36(3).
- BenchChem. (2025). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 2-Chloro-5-phenylpyrimidine Cross-Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Chloro-5-phenylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions encountered during their experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the cross-coupling of 2-Chloro-5-phenylpyrimidine.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low or No Yield of Desired Product | 1. Inactive Catalyst System: The C-Cl bond in 2-Chloro-5-phenylpyrimidine is strong, making the oxidative addition step challenging for standard catalysts.[1][2] 2. Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[1][3][4] 3. Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the coupling partner (in Buchwald-Hartwig amination).[1][2] 4. Suboptimal Solvent or Temperature: The solvent may not adequately dissolve the reactants, or the temperature may be too low for the reaction to proceed efficiently.[2][3] 5. Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[2] | 1. Catalyst and Ligand Selection: Switch to a more active catalytic system. For Suzuki couplings, consider palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][2] Third-generation Buchwald palladium precatalysts (Pd G3) are also highly effective.[5] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are recommended.[3] 2. Mitigate Catalyst Deactivation: Using ligands that form stable and active catalytic complexes can help.[1] Ensure high-purity, degassed reagents and solvents are used to avoid catalyst poisoning.[3] 3. Base Screening: For Suzuki couplings, screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective.[3] 4. Optimize Reaction Conditions: A temperature screen, typically from 80°C to 120°C, is recommended.[3] Common solvent systems include mixtures of an organic solvent and water (e.g., dioxane/water, toluene/water).[2] Microwave irradiation can sometimes improve yields through rapid and efficient heating.[3] 5. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2] |
| Formation of Side Products | 1. Protodeboronation: In Suzuki couplings, the boronic acid can react with trace amounts of water or other proton sources, leading to the formation of an undesired arene byproduct.[2] 2. Homocoupling: The boronic acid can couple with itself, or the aryl halide can undergo homocoupling, especially in the presence of oxygen.[2] | 1. Minimize Protodeboronation: Use anhydrous solvents and reagents where possible.[2] Using a less nucleophilic or weaker base can sometimes help.[2] Boronic esters (e.g., pinacol esters) are often more stable than boronic acids.[2] 2. Reduce Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen-promoted homocoupling.[2] |
| Reaction Fails to Go to Completion | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion. 2. Catalyst Degradation: The catalyst may be degrading over the course of the reaction, especially at high temperatures. | 1. Increase Catalyst Loading: Consider a modest increase in the catalyst and ligand loading. 2. Use a More Robust Catalyst: Employing a more stable precatalyst, such as a Buchwald G3 precatalyst, can improve catalyst longevity.[5] Alternatively, a lower reaction temperature with a longer reaction time might be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful cross-coupling with 2-Chloro-5-phenylpyrimidine?
A1: The most critical factors are the choice of an appropriate catalyst system (palladium source and ligand), the selection of a suitable base, and the maintenance of an inert atmosphere. Due to the relatively unreactive nature of the C-Cl bond, highly active catalysts with bulky, electron-rich ligands are often necessary to achieve good yields.[1][2]
Q2: Which type of cross-coupling reaction is most suitable for 2-Chloro-5-phenylpyrimidine?
A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options for functionalizing 2-Chloro-5-phenylpyrimidine. The choice of reaction will depend on the desired final product (C-C, C-N, or C-C triple bond formation).
Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for the Suzuki coupling of 2-Chloro-5-phenylpyrimidine?
A3: While it may work in some cases, standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the strong C-Cl bond in chloropyrimidines, leading to low or no yield.[1][2] More active catalyst systems are generally recommended.
Q4: How do I choose the right base for my reaction?
A4: For Suzuki couplings with 2-Chloro-5-phenylpyrimidine, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu is a good starting point.[3] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Q5: What is the typical temperature range for these cross-coupling reactions?
A5: A temperature range of 80°C to 120°C is typically required to promote the oxidative addition at the C-Cl bond.[3] However, the optimal temperature should be determined experimentally, as excessively high temperatures can lead to catalyst decomposition.
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions with pyrimidine substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine with Phenylboronic Acid
This protocol describes the synthesis of 2-Chloro-5-phenylpyrimidine.
-
Reagents:
-
5-bromo-2-chloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
-
Solvent:
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[6]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).[6]
-
Add a degassed mixture of toluene, ethanol, and water.[6]
-
Heat the reaction mixture to 100°C and stir for 12 hours.[6]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be adapted for the amination of 2-Chloro-5-phenylpyrimidine.
-
Reagents:
-
2-Chloro-5-phenylpyrimidine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
-
Solvent:
-
Degassed toluene
-
-
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[3]
-
Add the degassed solvent.[3]
-
Add 2-Chloro-5-phenylpyrimidine and the amine.[3]
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) until the starting material is consumed, monitoring by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
-
Catalyst System Performance Data
The following table summarizes representative data for different catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of halo-pyrimidines.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 | [3] |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 100 | 12 | (Not specified) | [6] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 | [3] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12-24 | (Varies) | [3] |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80 | 6-12 | 60-88 | [3] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | DIPEA (3) | THF | 60 | 8-16 | (Varies) | [3] |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Catalyst Selection Logic
References
Technical Support Center: 2-Chloro-5-phenylpyrimidine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-phenylpyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chloro-5-phenylpyrimidine?
A1: The most prevalent and versatile method for synthesizing 2-Chloro-5-phenylpyrimidine is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid in the presence of a base. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position under these conditions, allowing for selective formation of the desired product.[4]
Q2: What are the potential impurities I might encounter in the synthesis of 2-Chloro-5-phenylpyrimidine?
A2: During the synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki coupling, several impurities can form. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 5-bromo-2-chloropyrimidine and phenylboronic acid.
-
Homocoupled By-products: Biphenyl, formed from the self-coupling of phenylboronic acid.
-
Protodeboronation Product: Benzene, resulting from the cleavage of the C-B bond in phenylboronic acid.
-
Debrominated Starting Material: 2-chloropyrimidine, arising from a side reaction of 5-bromo-2-chloropyrimidine.
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: 5-Phenyl-2(1H)-pyrimidinone, formed by the hydrolysis of the chloro group on the pyrimidine ring. This can occur during the reaction or work-up in the presence of water and base.
-
Q3: My Suzuki-Miyaura reaction is showing low or no conversion. What are the possible causes?
A3: Low or no conversion in the Suzuki-Miyaura coupling for 2-Chloro-5-phenylpyrimidine synthesis can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or impurities. Ensure that the catalyst is handled under an inert atmosphere and is of good quality.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature are critical. A systematic screening of these parameters may be necessary to optimize the reaction.
-
Poor Quality Reagents: The purity of the starting materials, particularly the phenylboronic acid, is important. Old or impure phenylboronic acid can lead to lower yields.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degassing the solvent and reaction mixture is crucial for a successful reaction.
Troubleshooting Guides
Problem: Presence of Significant Amounts of Biphenyl Impurity
Possible Cause: Homocoupling of phenylboronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures.
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction setup are thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can favor the homocoupling reaction.
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of phenylboronic acid. A large excess can lead to increased formation of biphenyl.
Problem: Unreacted 5-bromo-2-chloropyrimidine Remaining in the Product
Possible Cause: Incomplete reaction due to insufficient catalyst activity, reaction time, or temperature.
Solutions:
-
Optimize Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might be necessary if the reaction is sluggish.
-
Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and ensure it is allowed to proceed to completion.
-
Adjust Temperature: A modest increase in temperature may improve the reaction rate, but be mindful of promoting side reactions.
Problem: Formation of 5-Phenyl-2(1H)-pyrimidinone
Possible Cause: Hydrolysis of the 2-chloro substituent. This can happen if the reaction is run for an extended time at high temperatures in the presence of a strong base and water.
Solutions:
-
Use a Milder Base: Consider using a weaker base if significant hydrolysis is observed.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, using strictly anhydrous solvents may reduce hydrolysis. However, this may require optimization of other reaction parameters.
-
Control Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.
Data Presentation
Table 1: Typical Impurity Profile of Crude 2-Chloro-5-phenylpyrimidine
| Impurity Name | Typical Retention Time (HPLC) | Typical Area % (Crude) | Acceptance Criteria (Example) |
| 5-bromo-2-chloropyrimidine | Varies with method | < 5% | ≤ 0.5% |
| Phenylboronic acid | Varies with method | < 2% | Not Detected |
| Biphenyl | Varies with method | < 3% | ≤ 0.2% |
| 2-Chloro-5-phenylpyrimidine | Varies with method | > 90% | ≥ 98.0% |
| 5-Phenyl-2(1H)-pyrimidinone | Varies with method | < 1% | ≤ 0.3% |
| Any other individual unknown impurity | Varies with method | < 0.5% | ≤ 0.1% |
| Total Impurities | - | < 10% | ≤ 2.0% |
Note: The typical area percentages are illustrative and can vary significantly based on reaction conditions and work-up procedures. Acceptance criteria are examples and should be established based on the requirements of the subsequent synthetic steps and relevant regulatory guidelines.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling
Materials:
-
5-bromo-2-chloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of 2-Chloro-5-phenylpyrimidine by Flash Column Chromatography
Materials:
-
Crude 2-Chloro-5-phenylpyrimidine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 2-Chloro-5-phenylpyrimidine.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude 2-Chloro-5-phenylpyrimidine
-
Ethanol
Procedure:
-
Dissolve the crude 2-Chloro-5-phenylpyrimidine in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure 2-Chloro-5-phenylpyrimidine.
Protocol 4: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualization
References
Technical Support Center: Solvent Effects on 2-Chloro-5-phenylpyrimidine Reactions
Welcome to the technical support guide for optimizing reactions with 2-chloro-5-phenylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges or seek to improve the efficiency, yield, and selectivity of their synthetic routes. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common issues and explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice
This section addresses foundational questions regarding solvent properties and their general impact on reactions involving 2-chloro-5-phenylpyrimidine.
Q1: What is the fundamental difference between polar protic and polar aprotic solvents, and why is it so critical for my reactions?
A1: The key distinction lies in their ability to act as hydrogen bond donors.[1]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen). They can form strong hydrogen bonds and act as both hydrogen bond donors and acceptors.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack this O-H or N-H bond. While they have dipoles and can solvate cations, they are not effective hydrogen bond donors.[1][2]
This difference is critical because protic solvents can form a "cage" around anionic nucleophiles through hydrogen bonding.[2][3] This solvation shell stabilizes the nucleophile but simultaneously hinders its ability to attack the electrophilic carbon on the pyrimidine ring, thereby slowing down reactions that depend on a strong, unencumbered nucleophile, such as the SNAr mechanism.[4] Polar aprotic solvents, in contrast, solvate the counter-cation but leave the anionic nucleophile "naked" and highly reactive, which dramatically accelerates SN2 and SNAr reactions.[3][5]
Q2: How does the general polarity of a solvent influence the reaction rate for 2-chloro-5-phenylpyrimidine?
A2: Solvent polarity, often quantified by the dielectric constant, plays a crucial role in stabilizing charged intermediates and transition states. Reactions involving 2-chloro-5-phenylpyrimidine, particularly Nucleophilic Aromatic Substitution (SNAr), proceed through a charged, resonance-stabilized intermediate known as the Meisenheimer complex.[6]
Higher polarity solvents are better at stabilizing this charged intermediate, which lowers the activation energy of the rate-determining step and thus increases the reaction rate.[7][8] For instance, kinetic studies on related 2-chloropyrimidine systems have shown that reaction rates are significantly faster in solvent mixtures with higher dielectric constants, such as acetonitrile-DMSO compared to acetonitrile-ethanol mixtures.[7] Therefore, for reactions that involve the formation of charged species, a more polar solvent is generally beneficial.
Q3: As a rule of thumb, when should I choose a polar protic versus a polar aprotic solvent for my reaction?
A3: The choice depends heavily on the reaction mechanism.
-
Choose a Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) for SNAr reactions. This is the most common reaction type for 2-chloro-5-phenylpyrimidine with strong nucleophiles (e.g., amines, alkoxides, thiolates). As explained in Q1, these solvents enhance the nucleophilicity of the attacking species, leading to significantly faster reaction rates.[2][4]
-
Choose a Polar Protic Solvent (Water, Ethanol) with caution. While they can stabilize the Meisenheimer complex, their tendency to solvate and deactivate the nucleophile often makes them a poor choice for SNAr.[9] Furthermore, they can act as competing nucleophiles, leading to undesired solvolysis byproducts (e.g., 2-hydroxy- or 2-alkoxy-5-phenylpyrimidine).[10] However, for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, a protic co-solvent like water is often essential.[11][12]
Part 2: Troubleshooting Guide for Common Reactions
This section tackles specific problems you might encounter during key transformations of 2-chloro-5-phenylpyrimidine.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: My SNAr reaction with a secondary amine is sluggish and gives low yields in ethanol. What's wrong and how can I fix it?
A4: The primary culprit is almost certainly your choice of ethanol, a polar protic solvent. Ethanol molecules are forming strong hydrogen bonds with your amine nucleophile, effectively reducing its concentration and reactivity.[3][4] This "caging" effect is highly detrimental to the SNAr rate.
Solution: Switch to a polar aprotic solvent.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents will not hydrogen bond with the amine, leaving it free to attack the pyrimidine ring, which can increase the reaction rate by orders of magnitude.[2][13]
-
Alternative: Acetonitrile (ACN) is another excellent choice and can be easier to remove during workup.
-
Base Considerations: Ensure your base is compatible with the new solvent. If you were using an alkoxide base in alcohol, you may need to switch to a non-nucleophilic base like potassium carbonate (K₂CO₃) or a strong organic base like DBU in your aprotic solvent.
Q5: I'm attempting an SNAr reaction with sodium methoxide, but I'm getting a significant amount of a hydrolysis byproduct (2-hydroxy-5-phenylpyrimidine). How can I prevent this?
A5: The formation of a hydrolysis byproduct indicates the presence of water in your reaction. Highly activated electrophiles like 2-chloro-5-phenylpyrimidine are susceptible to reaction with water, especially under basic conditions.[14] Your solvent or reagents are likely contaminated.
Solution: Employ rigorous anhydrous conditions.
-
Solvent Purity: Use a freshly opened bottle of anhydrous solvent or distill your solvent over a suitable drying agent (e.g., CaH₂ for DMF or molecular sieves for THF).
-
Reagent Purity: Ensure your sodium methoxide is dry and stored under an inert atmosphere. If using a solution of sodium methoxide in methanol, be aware that commercial grades can contain water. Consider preparing it fresh if necessary.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture. Assembling your glassware hot from the oven can also help remove adsorbed water.
Q6: My reaction works well in DMSO but the workup is difficult. Are there any alternative solvents with better process profiles?
A6: Yes, while DMSO is highly effective, its high boiling point and water miscibility can complicate product isolation. Several alternatives can be considered.
Solution: Explore alternative aprotic solvents.
-
Acetonitrile (ACN): Often provides good reactivity and is much easier to remove under reduced pressure.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener, higher-boiling alternative to THF that has been used successfully for SNAr reactions. It has lower water miscibility than THF, which can simplify aqueous workups.[15]
-
Ethers (THF, Dioxane): These are less polar than DMSO or DMF but can be effective, particularly for more reactive nucleophile/electrophile pairs.[15] They are a good choice when you need to moderate reactivity to prevent side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Q7: I am struggling to achieve good conversion in my Suzuki-Miyaura coupling of 2-chloro-5-phenylpyrimidine with an arylboronic acid using only THF as the solvent. What solvent system should I use?
A7: A single organic solvent is often inefficient for Suzuki couplings because the required inorganic base (e.g., K₂CO₃, K₃PO₄) has very poor solubility.[11] The reaction requires a biphasic or homogeneous system where all components can interact effectively.
Solution: Use a mixed aqueous-organic solvent system.
-
Toluene/Water or Dioxane/Water: A mixture (e.g., 1:1 or 2:1 organic:aqueous) is a standard condition. The organic solvent dissolves the aryl halide and boronic acid, while water dissolves the base. The reaction occurs at the interface or is facilitated by a phase-transfer catalyst if one is used.
-
DMF/Water: This mixture can create a homogeneous system and has been shown to be highly efficient, significantly improving yields compared to single solvents.[11]
-
Water as the primary solvent: For some substrates, especially electron-poor aryl chlorides, using water as the main solvent with a suitable surfactant or co-solvent is a viable and environmentally friendly option.[12][16]
Q8: My Buchwald-Hartwig amination is not proceeding. I'm using toluene, a common solvent for this reaction. What could be the issue?
A8: While toluene is widely used, the Buchwald-Hartwig amination is a complex catalytic cycle, and solvent choice can be critical and ligand-dependent.[17][18] If the reaction is stalled, several solvent-related factors could be at play.
Solution: Re-evaluate your solvent and base combination.
-
Increase Polarity: Switch to a more polar aprotic solvent like 1,4-dioxane or t-butanol . A more polar medium can sometimes accelerate the oxidative addition or reductive elimination steps.
-
Check Base Solubility: The base (commonly NaOt-Bu or K₃PO₄) must have some solubility or be able to interact with the catalytic complex. While toluene is standard, sometimes a solvent that better solvates the base cation can be beneficial.
-
Consider Solvent-Ligand Interactions: Some ligands perform optimally in specific solvents. For example, sterically hindered phosphine ligands may have different coordination behavior in toluene versus an ether like dioxane.[19] Review literature precedents for your specific ligand to find the optimal solvent system.
Part 3: Data Summaries & Protocols
Table: Solvent Properties and Recommendations
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Application for 2-Chloro-5-phenylpyrimidine |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for SNAr: Maximizes nucleophile reactivity. |
| DMF | Polar Aprotic | 37 | 153 | Excellent for SNAr: Similar to DMSO, easier to remove. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good for SNAr: Good balance of reactivity and ease of workup. |
| THF | Borderline Aprotic | 7.5 | 66 | Good for Cross-Coupling: Used in Suzuki reactions (with water).[20] |
| Toluene | Nonpolar | 2.4 | 111 | Standard for Cross-Coupling: Common for Suzuki and Buchwald-Hartwig.[17][20] |
| Methanol | Polar Protic | 33 | 65 | Use with Caution: Can act as a competing nucleophile and slows SNAr.[10] |
| Ethanol | Polar Protic | 24.5 | 78 | Generally Avoid for SNAr: Suppresses nucleophilicity.[7] |
| Water | Polar Protic | 80 | 100 | Essential Co-solvent for Suzuki: Solubilizes inorganic bases.[11] |
Experimental Protocol: SNAr Amination in a Polar Aprotic Solvent
This protocol describes a general procedure for the reaction of 2-chloro-5-phenylpyrimidine with a secondary amine, highlighting steps where solvent choice is critical.
Objective: Synthesize 2-(morpholino)-5-phenylpyrimidine.
Materials:
-
2-chloro-5-phenylpyrimidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.1 M concentration of substrate)
Procedure:
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C for at least 2 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Causality: This step is crucial to remove adsorbed water, preventing competitive hydrolysis of the electrophile.
-
Reagent Addition: To the cooled flask, add anhydrous potassium carbonate, followed by 2-chloro-5-phenylpyrimidine.
-
Solvent and Nucleophile Addition: Under the inert atmosphere, add anhydrous DMSO via syringe to dissolve the solids. Add morpholine to the stirring mixture via syringe. Causality: DMSO is chosen to maximize the reactivity of the morpholine nucleophile by preventing deactivating hydrogen-bond formation.
-
Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate. Note: Due to DMSO's high miscibility with water, a large volume of water may be needed to effectively partition the product into the organic layer.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholino)-5-phenylpyrimidine.
Part 4: Visualization of Solvent Selection Logic
The following diagram provides a decision-making workflow for selecting an appropriate solvent system for reactions involving 2-chloro-5-phenylpyrimidine.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Page loading... [guidechem.com]
Technical Support Center: Suzuki Coupling of 2-Chloro-5-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Suzuki coupling of 2-Chloro-5-phenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of 2-Chloro-5-phenylpyrimidine?
The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid partner by forming a more nucleophilic boronate "ate" complex. This boronate species then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid, which is often the rate-determining step of the reaction. An appropriate base is essential for an efficient reaction, especially when using less reactive aryl chlorides like 2-Chloro-5-phenylpyrimidine.[1][2][3][4]
Q2: Which bases are commonly used for the Suzuki coupling of heteroaryl chlorides like 2-Chloro-5-phenylpyrimidine?
A range of inorganic bases is typically employed for this type of transformation. The most common choices include:
-
Potassium Carbonate (K₂CO₃) : A widely used, cost-effective, and moderately strong base.[1][5]
-
Sodium Carbonate (Na₂CO₃) : Another common and effective base, often used in aqueous solvent mixtures.[4][6]
-
Potassium Phosphate (K₃PO₄) : A stronger base that is frequently effective for challenging couplings, including those involving electron-deficient heteroaryl chlorides.[1][7][8]
-
Cesium Carbonate (Cs₂CO₃) : A strong and often highly effective base, though more expensive. It can be particularly useful when other bases fail.[9]
-
Potassium Fluoride (KF) : A milder base that can be effective, especially when base-sensitive functional groups are present in the substrates.
The optimal base is highly dependent on the specific substrates, catalyst system, and solvent used.[1]
Q3: How does the choice of an aqueous versus anhydrous base system affect the reaction?
The presence of water can be beneficial in Suzuki couplings. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[10] Many successful protocols for chloropyrimidines and other heteroaryl chlorides utilize a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[5][10][11] However, in some cases, protodeboronation (replacement of the boronic acid group with a hydrogen) can be a competing side reaction, which can be exacerbated by the presence of aqueous bases.[1] If protodeboronation is a significant issue, considering an anhydrous system with a base like K₃PO₄ might be a viable strategy.
Q4: Can the nitrogen atoms in the pyrimidine ring interfere with the reaction?
Yes, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[12] This is a common challenge in the cross-coupling of nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can help to mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle over catalyst deactivation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 2-Chloro-5-phenylpyrimidine, with a focus on base selection.
Issue 1: Low to no conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Insufficient Basicity | 2-Chloropyrimidines are electron-deficient and can be challenging substrates. The chosen base may not be strong enough to promote the reaction efficiently. |
| Recommendation: Screen a panel of bases. Start with a common base like K₂CO₃ or Na₂CO₃. If the yield is low, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Poor Base Solubility | The inorganic base may not be sufficiently soluble in the reaction solvent to be effective. |
| Recommendation: If using an organic solvent like 1,4-dioxane or toluene, add a co-solvent of water (e.g., in a 2:1 to 4:1 organic:water ratio) to improve the solubility of the base.[10][11] | |
| Catalyst Deactivation | The pyrimidine nitrogen may be deactivating the palladium catalyst.[12] |
| Recommendation: Ensure you are using an appropriate ligand system. Bulky, electron-rich phosphine ligands are often necessary for coupling heteroaryl chlorides.[1] |
Issue 2: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Potential Cause | Troubleshooting Step |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially in the presence of aqueous bases.[1] |
| Recommendation: Try switching to a less aqueous or completely anhydrous system. Using a base like spray-dried KF or anhydrous K₃PO₄ can be beneficial. Alternatively, consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[1] | |
| Homocoupling | The boronic acid is coupling with itself. This can be promoted by the presence of oxygen. |
| Recommendation: Ensure the reaction mixture is thoroughly degassed before heating and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1] |
Data on Base Performance in Similar Systems
While specific data for 2-Chloro-5-phenylpyrimidine is limited, the following table summarizes results for the coupling of 2,4-dichloropyrimidine with phenylboronic acid, which can provide a useful starting point for base and solvent selection.
| Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [11] |
| K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [10][11] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki coupling of 2-Chloro-5-phenylpyrimidine. Optimization for specific substrates is recommended.
Protocol 1: General Procedure using K₂CO₃ in an Aqueous System
This protocol is adapted from procedures for the Suzuki coupling of dichloropyrimidines.[5][11]
Materials:
-
2-Chloro-5-phenylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a reaction vessel, add 2-Chloro-5-phenylpyrimidine, the arylboronic acid, and K₂CO₃.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Challenging Couplings using K₃PO₄ and a Buchwald Ligand
This protocol is adapted for less reactive aryl chlorides and employs a more active catalyst system.[1][7]
Materials:
-
2-Chloro-5-phenylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-Chloro-5-phenylpyrimidine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.
Visual Guides
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid required for the transmetalation step.
Caption: A decision tree for troubleshooting base selection in the Suzuki coupling of 2-Chloro-5-phenylpyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-5-phenylpyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5-phenylpyrimidine. It provides detailed troubleshooting for common issues encountered during the reaction work-up, answers to frequently asked questions, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Chloro-5-phenylpyrimidine?
A1: The most prevalent and versatile method for the synthesis of 2-Chloro-5-phenylpyrimidine is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the typical yields for the Suzuki synthesis of 2-Chloro-5-phenylpyrimidine?
A2: Reported yields for the Suzuki coupling to form 2-Chloro-5-phenylpyrimidine can vary, with literature examples showing yields around 48%.[1] The final yield is highly dependent on the optimization of reaction conditions, the purity of starting materials, and the efficiency of the work-up and purification procedures.
Q3: What are the key impurities to look out for after the synthesis?
A3: Common impurities include residual palladium catalyst, triphenylphosphine oxide (if Pd(PPh₃)₄ is used), unreacted starting materials (5-bromo-2-chloropyrimidine and phenylboronic acid), and side-products from the Suzuki reaction such as homocoupling products (biphenyl) and protodeboronation of phenylboronic acid.
Q4: My final product has a grayish or dark color. What is the likely cause?
A4: A persistent color in the final product is often due to residual palladium catalyst, which can appear as palladium black. This indicates that the purification procedure was not sufficient to remove all catalyst residues.
Q5: Is 2-Chloro-5-phenylpyrimidine stable to acidic or basic washes during work-up?
A5: 2-Chloro-5-phenylpyrimidine is generally stable to mild acidic and basic washes. Standard work-up procedures often involve washing with dilute HCl and sodium bicarbonate solutions.[1] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the chloro group.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of 2-Chloro-5-phenylpyrimidine.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Inefficient purification. | 1. Monitor the reaction by TLC or LC-MS to ensure the consumption of starting materials before starting the work-up. 2. Ensure the correct pH of the aqueous layer during extraction. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 3. Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. |
| Persistent Emulsion During Extraction | 1. High concentration of palladium catalyst or other fine solids. 2. Use of certain solvent systems (e.g., THF) without sufficient dilution. | 1. Filter the reaction mixture through a pad of celite before the aqueous work-up to remove fine solids. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. If the emulsion persists, allow it to stand for a longer period, or gently swirl instead of shaking vigorously. |
| Product Contaminated with Palladium | 1. Inefficient removal of the palladium catalyst during work-up. | 1. Filter the crude reaction mixture through a pad of celite before extraction. 2. Consider a post-purification wash of the organic solution with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or treatment with a palladium scavenger resin. |
| Presence of Triphenylphosphine Oxide in the Final Product | 1. Use of Pd(PPh₃)₄ as a catalyst. Triphenylphosphine oxide is a common byproduct. | 1. Triphenylphosphine oxide is often poorly soluble in non-polar solvents. Triturating the crude product with a solvent like diethyl ether or a mixture of hexane and ethyl acetate can help remove it. 2. Careful column chromatography is usually effective in separating the product from triphenylphosphine oxide. |
| Final Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Contamination with impurities that lower the melting point. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify the product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate). |
Data Presentation
The following tables provide illustrative data on the impact of different work-up and purification parameters on the final product. Disclaimer: This data is compiled from general knowledge of Suzuki reaction work-ups and is intended for comparative purposes. Actual results may vary.
Table 1: Effect of Aqueous Wash on Product Purity
| Wash Sequence | Purity by HPLC (Illustrative) | Observations |
| Water Only | 90-95% | Removes inorganic salts but may not effectively remove all base or acidic byproducts. |
| 5% HCl, Sat. NaHCO₃, Brine | 95-98% | Systematic removal of basic and acidic impurities leads to higher purity before chromatography. |
| Sat. NH₄Cl, Brine | 92-96% | Effective at removing some inorganic byproducts. |
Table 2: Comparison of Purification Methods
| Purification Method | Yield (Illustrative) | Purity by HPLC (Illustrative) | Pros & Cons |
| Silica Gel Chromatography | 40-50% | >99% | Pros: High purity achievable. Cons: Can be time-consuming and lead to some product loss on the column. |
| Recrystallization | 35-45% | >98% | Pros: Can be very effective for removing small amounts of impurities. Cons: Requires finding a suitable solvent system; can result in lower yields. |
| Trituration with Hexane/EtOAc | N/A | 90-95% | Pros: Good for removing non-polar impurities like biphenyl. Cons: Not a full purification method, usually a pre-purification step. |
Experimental Protocols
Detailed Work-up Procedure for 2-Chloro-5-phenylpyrimidine Synthesis
This protocol assumes the synthesis was carried out via a Suzuki coupling of 5-bromo-2-chloropyrimidine and phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent such as a toluene/dichloromethane/methanol mixture.[1]
-
Cooling and Quenching: After the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Filtration (Optional but Recommended): If the reaction mixture contains significant solids (e.g., from the base or catalyst residues), dilute it with the extraction solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filter cake with additional extraction solvent.
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water and shake gently. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
5% aqueous HCl solution to remove any remaining base.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid wash.
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
During each wash, shake the separatory funnel, allowing for the release of any pressure, and then allow the layers to fully separate before draining the aqueous layer.
-
-
Drying: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare the Column: Pack a silica gel column with an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., increasing the proportion of ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Chloro-5-phenylpyrimidine as a solid.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the synthesis and work-up of 2-Chloro-5-phenylpyrimidine.
References
Technical Support Center: Synthesis of 2-Chloro-5-phenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-chloro-5-phenylpyrimidine, with a focus on avoiding over-reaction and other common side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-chloro-5-phenylpyrimidine, particularly when using the Suzuki-Miyaura coupling method.
Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired 2-chloro-5-phenylpyrimidine and a significant amount of a diarylated byproduct (2,5-diphenylpyrimidine). How can I prevent this over-reaction?
A1: The formation of a diarylated byproduct is a common issue of over-reaction in the Suzuki-Miyaura coupling with dihalopyrimidines. To favor the mono-arylated product, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the pyrimidine starting material relative to the phenylboronic acid. A 1.1:1 to 1.5:1 ratio of 5-bromo-2-chloropyrimidine to phenylboronic acid can help minimize the second coupling reaction.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting 5-bromo-2-chloropyrimidine is consumed. Lowering the reaction temperature may also help to improve selectivity, though this could increase the reaction time.[1]
-
Choice of Halide: Starting with 5-bromo-2-chloropyrimidine is advantageous. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the 5-position.[2]
Q2: I am observing the formation of benzene and biphenyl as byproducts in my reaction mixture. What is causing this and how can I minimize it?
A2: The formation of benzene is likely due to a side reaction called protodeboronation of the phenylboronic acid. Biphenyl can be formed from the homocoupling of phenylboronic acid. To mitigate these side reactions:
-
Use Anhydrous Conditions: Moisture can promote protodeboronation. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
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Optimize the Base: The choice and amount of base are critical. While a base is necessary for the transmetalation step, a very strong base or a large excess can accelerate the decomposition of the boronic acid.[3] Potassium carbonate (K₂CO₃) is a commonly used base that often provides a good balance.
-
Use Boronic Esters: Consider using a more stable derivative of phenylboronic acid, such as its pinacol ester. These esters release the boronic acid slowly into the reaction mixture, keeping its concentration low and reducing the rate of side reactions.
Q3: The purification of my crude product is very difficult due to the presence of multiple byproducts. What are the best practices for purification?
A3: A clean reaction is the best way to ensure easy purification. However, if byproducts are present, the following purification strategies can be employed:
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating 2-chloro-5-phenylpyrimidine from byproducts like the diarylated compound, unreacted starting materials, and homocoupled products.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient way to obtain highly pure material.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar impurities before chromatography. Washing the organic layer with water and brine is a standard procedure.
Frequently Asked Questions (FAQs)
Q1: What is "over-reaction" in the context of 2-chloro-5-phenylpyrimidine synthesis?
A1: In the synthesis of 2-chloro-5-phenylpyrimidine, "over-reaction" typically refers to the formation of byproducts resulting from further undesired reactions of the product or starting materials. The most common over-reaction is the diarylation of the pyrimidine ring to form 2,5-diphenylpyrimidine when starting from a dihalopyrimidine. Other undesired reactions can include the reaction at the less reactive chloro- position, or decomposition of the starting materials or product under harsh reaction conditions.
Q2: Which synthetic route is recommended to minimize over-reaction?
A2: The Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid is a highly recommended route. This approach takes advantage of the differential reactivity of the C-Br and C-Cl bonds, allowing for a chemoselective reaction at the 5-position.[2]
Q3: Can I use 2,5-dichloropyrimidine as a starting material?
A3: While it is possible to use 2,5-dichloropyrimidine, achieving high selectivity for the mono-substituted product at the 5-position can be more challenging due to the similar reactivity of the two C-Cl bonds. This can lead to a mixture of 2-chloro-5-phenylpyrimidine, 5-chloro-2-phenylpyrimidine, and 2,5-diphenylpyrimidine, complicating purification. The use of specific ligands and reaction conditions can help to control the selectivity.
Q4: Are there any non-palladium catalyzed methods to synthesize 2-chloro-5-phenylpyrimidine?
A4: Yes, one documented method involves the reaction of 5-bromo-2-chloropyrimidine with triphenylindium in the presence of a palladium catalyst. However, organoindium reagents are less common and may be more expensive than boronic acids. Another potential route could involve the chlorination of 5-phenyl-2-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). However, this reaction can require harsh conditions and the use of excess POCl₃, which can lead to other side reactions and purification challenges.[4][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (High Yield, Controlled) | Condition B (Potential for Over-reaction) | Reference |
| Pyrimidine Substrate | 5-Bromo-2-chloropyrimidine | 2,5-Dichloropyrimidine | [2] |
| Boronic Acid | Phenylboronic acid (1.0 eq) | Phenylboronic acid (1.5 - 2.0 eq) | |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Pd(PPh₃)₄ (5-10 mol%) | |
| Base | K₂CO₃ (2-3 eq) | Stronger bases (e.g., Cs₂CO₃) or large excess | [3] |
| Solvent | Toluene/DCM/MeOH or Dioxane/Water | DMF | |
| Temperature | 80-90 °C | > 100 °C | [1] |
| Reaction Time | Monitored to completion (typically 12-24h) | Prolonged heating | |
| Typical Yield | 48-75% | Variable, with significant byproducts |
Experimental Protocols
Protocol 1: Controlled Synthesis of 2-Chloro-5-phenylpyrimidine via Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the diarylated byproduct.
-
Reagents and Setup:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.05 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene, Dichloromethane (DCM), and Methanol (as a solvent mixture) or 1,4-Dioxane and Water.
-
Round bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).
-
-
Procedure:
-
To a round bottom flask, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., Toluene/DCM/MeOH).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours.
-
Once the 5-bromo-2-chloropyrimidine is consumed (typically within 12-24 hours), cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Main synthesis pathway and potential over-reaction.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purifying 2-Chloro-5-phenylpyrimidine via Column Chromatography
Welcome to the technical support center for the purification of 2-Chloro-5-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful column chromatography, including troubleshooting common issues and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 2-Chloro-5-phenylpyrimidine?
A1: Silica gel is the most commonly used stationary phase for the purification of 2-Chloro-5-phenylpyrimidine and related heterocyclic compounds. A standard silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for flash column chromatography, offering a good balance between resolution and flow rate.
Q2: How do I determine the optimal mobile phase for my column?
A2: The ideal mobile phase (eluent) can be determined by thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for 2-Chloro-5-phenylpyrimidine. A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Start by testing different ratios of hexane:ethyl acetate on a TLC plate to find the one that gives the desired separation between your product and any impurities.
Q3: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A3: If your crude 2-Chloro-5-phenylpyrimidine has poor solubility in the chosen mobile phase, you can use a technique called "dry loading." First, dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Can 2-Chloro-5-phenylpyrimidine decompose on silica gel?
A4: While 2-Chloro-5-phenylpyrimidine is generally stable, some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation. If you observe significant streaking on TLC or recover low yields of your product, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 2-Chloro-5-phenylpyrimidine.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling). | - Optimize the mobile phase using TLC. A less polar solvent system (higher hexane content) will increase retention and may improve separation.- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound may have degraded on the column. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% ethyl acetate in hexane and slowly increase to 10%, 20%, etc.- Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using a deactivated silica gel. |
| Streaking or Tailing of the Product Band | - The compound is interacting too strongly with the silica gel.- The column is overloaded.- The compound is degrading on the column. | - Add a small amount of a modifier to the mobile phase. For basic compounds like pyrimidines, adding a small amount of triethylamine (0.1-1%) can improve peak shape.- Reduce the amount of sample loaded onto the column.- Use deactivated silica gel. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed covered with the mobile phase. A cracked column will lead to poor separation. If the column runs dry, it often needs to be repacked. |
Experimental Protocol: Flash Column Chromatography of 2-Chloro-5-phenylpyrimidine
This protocol outlines a general procedure for the purification of 2-Chloro-5-phenylpyrimidine using flash column chromatography.
1. Materials:
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Crude 2-Chloro-5-phenylpyrimidine
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Silica gel (40-63 µm particle size)
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Hexane (or heptane)
-
Ethyl acetate
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Chromatography column with a stopcock
-
Sand (acid-washed)
-
Collection tubes
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TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase by testing various ratios of hexane:ethyl acetate on a TLC plate.
-
Aim for an Rf value of 0.2-0.3 for 2-Chloro-5-phenylpyrimidine. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.
3. Column Packing:
-
Secure the column vertically to a stand.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Once settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: If the sample is not soluble in the mobile phase, follow the dry loading procedure described in the FAQ section.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Collect the eluent in small fractions in numbered test tubes.
6. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified 2-Chloro-5-phenylpyrimidine.
-
Combine the pure fractions.
7. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
Visualizing the Process
To better understand the factors influencing your chromatography, here are some diagrams illustrating key concepts.
Caption: A typical workflow for purifying 2-Chloro-5-phenylpyrimidine.
Caption: A troubleshooting guide for common column chromatography issues.
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-phenylpyrimidine in Medicinal Chemistry
2-Chloro-5-phenylpyrimidine is a crucial heterocyclic building block in the landscape of modern drug discovery.[1][2][3][4] Its pyrimidine core is a prevalent motif in a myriad of biologically active molecules, acting as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a chloro substituent at the 2-position and a phenyl group at the 5-position provides two distinct points for further chemical modification, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide offers a comparative analysis of the primary synthetic methodologies for 2-Chloro-5-phenylpyrimidine, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 2-Arylpyrimidine Synthesis
The most prevalent and versatile methods for the synthesis of 2-Chloro-5-phenylpyrimidine rely on palladium-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between a halogenated pyrimidine and a phenyl-donating reagent. The choice of starting material is critical, with 5-bromo-2-chloropyrimidine being a commonly employed precursor due to the differential reactivity of the C-Br and C-Cl bonds.[5] In palladium-catalyzed couplings, the general order of halide reactivity is I > Br > Cl, allowing for selective functionalization at the more reactive 5-position.[5]
The Suzuki-Miyaura Coupling: A Robust and Widely Adopted Method
The Suzuki-Miyaura coupling is arguably the most popular choice for the synthesis of 2-Chloro-5-phenylpyrimidine, primarily due to the stability and low toxicity of the boronic acid reagents and the generation of benign inorganic byproducts.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:
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Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (5-bromo-2-chloropyrimidine), inserting into the carbon-halogen bond to form a palladium(II) species. This is typically the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final product (2-Chloro-5-phenylpyrimidine), regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
A representative procedure for the Suzuki-Miyaura synthesis of 2-Chloro-5-phenylpyrimidine is as follows:[8]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene, dichloromethane, and methanol.[8]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) overnight at 90°C.[8]
-
Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by chromatography to yield 2-Chloro-5-phenylpyrimidine.
The Stille Coupling: An Alternative with High Functional Group Tolerance
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of this method is the exceptional tolerance of organostannanes to a wide range of functional groups and their stability towards air and moisture.[6][9] However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[10][11][12][13]
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[2][5] A key difference is that the transmetalation step does not typically require a base.
A general procedure for the Stille coupling to synthesize 2-Chloro-5-phenylpyrimidine is as follows:[14]
-
Reaction Setup: In a reaction flask under an inert atmosphere, combine 5-bromo-2-chloropyrimidine (1.0 eq) and the phenylstannane reagent (e.g., tributyl(phenyl)stannane, 1.1 eq).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent like DMF.[14]
-
Reaction Conditions: Heat the reaction mixture with stirring (e.g., 110 °C) and monitor its progress.
-
Work-up and Purification: Upon completion, the reaction is worked up, which may include a potassium fluoride wash to remove tin byproducts, followed by extraction and chromatographic purification.
Other Palladium-Catalyzed Cross-Coupling Reactions: Negishi and Hiyama Couplings
While less commonly reported for this specific synthesis, the Negishi and Hiyama couplings are also powerful C-C bond-forming reactions.
-
Negishi Coupling: This reaction employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions and coupling with less reactive chlorides.[12][15][16] However, organozinc reagents are typically moisture and air-sensitive, requiring stricter anhydrous reaction conditions.[12]
-
Hiyama Coupling: This method utilizes organosilanes as the coupling partners. A key advantage is the low toxicity of silicon byproducts. The reaction requires an activator, such as a fluoride source or a base, to facilitate the transmetalation step.[14][17]
Alternative Synthetic Routes: Exploring Beyond Palladium Catalysis
While palladium-catalyzed methods are dominant, other synthetic strategies exist, offering alternative approaches that may be advantageous in certain contexts.
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for the formation of C-C bonds between two aryl halides or an aryl halide and a nucleophile.[18][19][20][21] While it typically requires harsher conditions (high temperatures and polar solvents) compared to palladium-catalyzed reactions, it can be a viable alternative, especially when palladium-based methods fail or are undesirable.[18]
Synthesis from Uracil and Barbituric Acid Derivatives
A fundamentally different approach involves the construction of the 2-Chloro-5-phenylpyrimidine scaffold from more basic building blocks like uracil or barbituric acid.[22][23][24] This multi-step process typically involves:
-
Introduction of the Phenyl Group: This can be achieved through various methods, such as a diazonium coupling with subsequent reduction.[22]
-
Chlorination: The resulting pyrimidine-dione or -trione is then chlorinated, often using reagents like phosphorus oxychloride (POCl₃), to introduce the chloro substituents.
-
Selective Dechlorination/Functionalization: If a polychlorinated intermediate is formed, selective removal of chlorine atoms or further functionalization may be necessary to arrive at the desired product.
This approach can be advantageous due to the low cost of the starting materials. However, it often involves multiple steps and the use of harsh and corrosive reagents.
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield Range | Scalability & Safety Considerations |
| Suzuki-Miyaura Coupling | Low toxicity of reagents and byproducts; high functional group tolerance; commercially available reagents. | Can be sensitive to reaction conditions; removal of residual palladium can be challenging on a large scale.[25][26] | 48-90% | Good scalability, but requires careful optimization and control of reaction parameters.[25][26][27][28] Palladium removal is a key consideration for pharmaceutical applications. |
| Stille Coupling | Excellent functional group tolerance; stable organostannane reagents. | High toxicity of organotin reagents and byproducts; difficult removal of tin residues.[10][11][12][13] | Moderate to High | Limited scalability due to the toxicity and waste disposal issues associated with organotin compounds.[10][11] |
| Negishi Coupling | High reactivity of organozinc reagents, allowing for coupling of less reactive chlorides. | Moisture and air sensitivity of organozinc reagents; zinc waste disposal. | Moderate to High | Scalability can be challenging due to the need for strict anhydrous conditions and management of zinc waste. |
| Hiyama Coupling | Low toxicity of silicon byproducts. | Requires an activator; can have a narrower substrate scope compared to Suzuki. | Good to Excellent | Good scalability potential due to non-toxic byproducts. |
| Ullmann Condensation | Palladium-free; can be effective for certain substrates. | Often requires harsh reaction conditions (high temperatures, polar solvents).[18] | Variable | Scalability can be limited by the need for high temperatures and specialized equipment. |
| From Uracil/Barbituric Acid | Inexpensive starting materials. | Multi-step synthesis; often involves harsh and corrosive reagents (e.g., POCl₃). | Variable | Scalable, but requires robust equipment to handle corrosive reagents and careful process safety management. |
Conclusion and Expert Recommendations
For the laboratory-scale synthesis of 2-Chloro-5-phenylpyrimidine, the Suzuki-Miyaura coupling stands out as the method of choice due to its robustness, broad commercial availability of reagents, and favorable safety profile. Its versatility and well-understood mechanism make it a reliable and efficient option for most research applications.
For applications where functional group tolerance is paramount and Suzuki coupling proves challenging, the Stille coupling offers a powerful alternative, provided that appropriate safety precautions are taken to handle the toxic organotin reagents and that rigorous purification methods are employed to remove tin residues.
For large-scale and industrial synthesis, the Suzuki-Miyaura coupling remains a strong contender, but significant process development is required to ensure reproducibility, control impurities, and efficiently remove residual palladium to meet regulatory standards.[25][26][28] In this context, exploring the synthesis from uracil or barbituric acid derivatives could be economically advantageous, despite the need for more complex, multi-step procedures and specialized equipment to handle corrosive reagents.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and the purity specifications for the final product. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize 2-Chloro-5-phenylpyrimidine for their drug discovery and development endeavors.
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comparative analysis of 2-Chloro-5-phenylpyrimidine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 2-Chloro-5-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the reaction pathways.
Introduction
2-Chloro-5-phenylpyrimidine is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of a wide range of biologically active molecules. The most common and effective methods for its preparation start from 5-bromo-2-chloropyrimidine and involve palladium-catalyzed cross-coupling reactions. This guide focuses on two prominent methods: a Suzuki-Miyaura coupling utilizing phenylboronic acid and a cross-coupling reaction employing triphenylindium.
Comparative Analysis of Synthesis Routes
The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of producing 2-Chloro-5-phenylpyrimidine. The following table summarizes the key quantitative data for the two primary methods.
| Parameter | Suzuki-Miyaura Coupling | Triphenylindium Cross-Coupling |
| Starting Material | 5-bromo-2-chloropyrimidine | 5-bromo-2-chloropyrimidine |
| Reagent | Phenylboronic Acid | Triphenylindium |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Solvent | Toluene, Dichloromethane, Methanol | Anhydrous Tetrahydrofuran (THF) |
| Base | K₂CO₃ | Not Required |
| Reaction Temperature | 90°C | Reflux (approx. 66°C) |
| Reaction Time | Overnight | Until starting materials are consumed |
| Reported Yield | 48%[1] | ~80%[2] |
| Purification | MPLC | Flash Chromatography |
Synthesis Route Diagrams
The following diagrams illustrate the two primary synthetic pathways for 2-Chloro-5-phenylpyrimidine.
Caption: Suzuki-Miyaura coupling route.
Caption: Triphenylindium cross-coupling route.
Experimental Protocols
Below are the detailed experimental procedures for the two synthesis routes, based on published literature.
Method 1: Suzuki-Miyaura Coupling[1]
Experimental Workflow
Caption: Suzuki-Miyaura synthesis workflow.
Procedure: Toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) are degassed with nitrogen.[1] A mixture of 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), K₂CO₃ (12.72 g, 92 mmol), and Pd(PPh₃)₄ (1.06 g, 0.92 mmol) is then added. The mixture is heated overnight at 90°C.[1] After cooling, water (200 mL) is added, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are dried with MgSO₄, filtered, and evaporated.[1] The residue is purified by MPLC to yield 3 g (48%) of 2-Chloro-5-phenylpyrimidine as a grayish-white solid.[1]
Method 2: Triphenylindium Cross-Coupling[1][2]
Experimental Workflow
Caption: Triphenylindium synthesis workflow.
Procedure: To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and Pd(PPh₃)₄ (0.025 mmol) in anhydrous THF, triphenylindium (Ph₃In, 0.20 mmol) is added.[1] The mixture is refluxed until the starting materials are consumed. A few drops of MeOH are added to quench the reaction. The mixture is then concentrated under vacuum, and Et₂O (25 mL) is added. The organic phase is washed sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).[1] After drying, filtering, vacuum concentrating, and purification by flash chromatography, the desired 2-Chloro-5-phenylpyrimidine is obtained with a reported yield of approximately 80%.[2]
Discussion
Both the Suzuki-Miyaura coupling and the triphenylindium cross-coupling are effective methods for the synthesis of 2-Chloro-5-phenylpyrimidine. The triphenylindium route offers a significantly higher yield and proceeds at a lower temperature. However, the availability and cost of triphenylindium may be a consideration for large-scale synthesis. Phenylboronic acid, used in the Suzuki-Miyaura reaction, is a more common and generally less expensive reagent. The Suzuki-Miyaura reaction, while having a lower reported yield in this specific instance, is a very robust and widely used reaction, and its conditions could potentially be further optimized. The choice between these two methods will depend on the specific requirements of the researcher or organization, balancing factors such as desired yield, cost of reagents, and available equipment.
References
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Aryl-5-phenylpyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the choice of cross-coupling methodology is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 2-Chloro-5-phenylpyrimidine. The information presented herein is supported by established general principles and experimental data from analogous systems to facilitate the selection of the most suitable synthetic route.
The arylation of 2-Chloro-5-phenylpyrimidine presents a common challenge in medicinal chemistry, as the chlorine atom at the C2 position is less reactive than its bromine or iodine counterparts.[1] The electron-deficient nature of the pyrimidine ring, however, does activate the C-Cl bond towards oxidative addition, a key step in the catalytic cycle of both Suzuki and Stille couplings.[2] The general order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] Furthermore, the position of the halogen on the pyrimidine ring influences reactivity, with the general trend being C4(6) > C2 > C5.[1]
Performance Comparison: Suzuki vs. Stille Coupling
The choice between Suzuki and Stille coupling often involves a trade-off between reaction robustness, reagent toxicity, and functional group tolerance. The following table summarizes the key comparative aspects of these two methods for the arylation of 2-Chloro-5-phenylpyrimidine.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Boronic acids or esters | Organostannanes (e.g., tributyltin derivatives) |
| Typical Catalyst | Pd(0) or Pd(II) complexes with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with XPhos) | Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) |
| Activator/Base | Required (e.g., K₂CO₃, K₃PO₄, CsF) | Often not required, but additives like LiCl or Cu(I) salts can be beneficial |
| Toxicity of Reagents | Boronic acids are generally considered low toxicity. | Organotin reagents are highly toxic and require careful handling and disposal.[3][4] |
| Byproducts | Boron-based salts, which are generally water-soluble and easily removed. | Organotin halides (e.g., Bu₃SnCl), which can be difficult to remove from the product.[5] |
| Functional Group Tolerance | Generally good, but can be sensitive to base-labile groups.[3] | Excellent, as the reaction is often performed under neutral conditions.[6] |
| Reaction Conditions | Often requires elevated temperatures for less reactive chlorides.[7] | Can often be performed under milder conditions.[6] |
| Substrate Availability | A vast array of boronic acids are commercially available. | A wide variety of organostannanes are available or can be synthesized.[4] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille coupling of 2-Chloro-5-phenylpyrimidine with a generic arylating agent (Ar-B(OH)₂ for Suzuki, Ar-SnBu₃ for Stille). These protocols are based on established procedures for similar heterocyclic systems.
Suzuki-Miyaura Coupling Protocol
To a solution of 2-Chloro-5-phenylpyrimidine (1.0 mmol, 1.0 equiv) in a mixture of dioxane (8 mL) and water (2 mL) are added the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenylpyrimidine.
Stille Coupling Protocol
In a flame-dried Schlenk flask, 2-Chloro-5-phenylpyrimidine (1.0 mmol, 1.0 equiv), the aryltributylstannane (1.1 mmol, 1.1 equiv), and anhydrous toluene (10 mL) are combined under an argon atmosphere. To this solution is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 18 hours. Upon cooling to room temperature, the reaction mixture is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-aryl-5-phenylpyrimidine.
Reaction Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki and Stille coupling reactions.
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are powerful methods for the synthesis of 2-aryl-5-phenylpyrimidines. The Suzuki coupling is often favored due to the low toxicity of boronic acid reagents and the relative ease of byproduct removal.[3] However, for substrates with base-sensitive functional groups, the Stille coupling, which can be run under neutral conditions, may offer a significant advantage.[6] The toxicity of organotin reagents remains a major drawback for the Stille reaction, necessitating stringent safety precautions.[4] The choice of method will ultimately depend on the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety considerations. For the coupling of a relatively unreactive substrate like 2-Chloro-5-phenylpyrimidine, optimization of the catalyst system, including the use of specialized phosphine ligands, may be necessary to achieve high yields for both reactions.[7]
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The Evolving Landscape of Phenylpyrimidine Scaffolds: A Comparative Analysis of 2-Chloro-5-phenylpyrimidine and Its Analogs in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many derivatives, 2-Chloro-5-phenylpyrimidine serves as a crucial starting point for the synthesis of a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of 2-Chloro-5-phenylpyrimidine and its analogs, offering insights into their structure-activity relationships (SAR) and therapeutic potential, supported by experimental data from peer-reviewed studies. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical entity.
The 2-Chloro-5-phenylpyrimidine Core: A Gateway to Diverse Bioactivities
2-Chloro-5-phenylpyrimidine is a versatile chemical intermediate, readily synthesized through methods like the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.[1] Its chemical structure, featuring a reactive chlorine atom at the 2-position and a phenyl group at the 5-position, allows for facile modification, making it an attractive starting point for generating libraries of compounds with diverse biological targets. The inherent properties of the pyrimidine ring, combined with the lipophilicity of the phenyl group, provide a solid foundation for designing molecules with drug-like properties.
Phenylpyrimidine Analogs as Potent Kinase Inhibitors in Oncology
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Several analogs of 2-Chloro-5-phenylpyrimidine have been investigated as potent inhibitors of various kinases implicated in cancer progression.
Targeting Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies
A series of 2-phenylpyrimidine derivatives have been designed and synthesized as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling and a validated target in B-cell malignancies.[3] In one study, researchers developed novel 2-phenylpyrimidine derivatives and evaluated their inhibitory activity against BTK and their anti-proliferative effects on B-cell leukemia cell lines.[3]
Key Findings:
-
Most of the synthesized compounds exhibited good inhibitory activity against the BTK enzyme.[3]
-
Compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior activity against the Raji B-cell leukemia cell line compared to the established BTK inhibitor, ibrutinib.[3]
-
Further investigation revealed that compound 11g could induce cell cycle arrest and apoptosis in B-cell leukemia cell lines and inhibit the phosphorylation of BTK and its downstream substrate PLCγ2.[3]
Comparative Biological Activity of 2-Phenylpyrimidine Analogs as BTK Inhibitors
| Compound | BTK Inhibition (%) @ 100 nM | IC50 (μM) vs. HL60 | IC50 (μM) vs. Raji | IC50 (μM) vs. Ramos |
| 11e | 83.9 | - | - | - |
| 11g | 82.7 | 3.66 | 6.98 | 5.39 |
| 11h | 82.8 | - | - | - |
| Ibrutinib | 99.4 | - | - | - |
| Data sourced from Zhao et al., 2023.[3] |
Experimental Protocol: In Vitro BTK Inhibition Assay
A detailed protocol for assessing the inhibitory activity of compounds against BTK is crucial for reproducible research. The ADP-Glo™ Kinase Assay is a commonly employed method.
Dual Src/Abl Kinase Inhibition
The 2-aminopyrimidinyl thiazole carboxamide scaffold, a derivative of the core phenylpyrimidine structure, has been identified as a potent dual inhibitor of Src and Abl kinases.[4] These kinases are crucial drivers in various cancers, including chronic myelogenous leukemia (CML). A notable example from this class is Dasatinib (BMS-354825), which incorporates a substituted pyrimidine ring.
Phenylpyrimidine Analogs as Novel Antifungal Agents
Invasive fungal infections pose a significant threat to human health, necessitating the development of new antifungal agents.[5][6] The 2-phenylpyrimidine scaffold has emerged as a promising framework for designing novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5][6]
Rational Design and SAR:
Researchers have utilized a scaffold hopping strategy to optimize lead compounds, replacing a bulky tricyclic backbone with a more streamlined 2-phenylpyrimidine core to improve binding to the CYP51 active site.[5] Through several rounds of structural optimization, compound C6 was identified, exhibiting superior antifungal activity compared to the first-line drug fluconazole.[5][6]
Comparative Antifungal Activity (MIC in μg/mL)
| Fungal Strain | Compound C6 | Fluconazole |
| Candida albicans | 0.5 | 1 |
| Candida parapsilosis | 1 | 2 |
| Candida tropicalis | 0.25 | 4 |
| Candida krusei | 2 | 64 |
| Cryptococcus neoformans | 0.5 | 8 |
| Aspergillus fumigatus | 1 | >64 |
| Data represents a selection of tested strains from Li et al., 2023.[5] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines provide a standardized method for broth microdilution antifungal susceptibility testing of yeasts.
Phenylpyrimidine Derivatives as Anticancer Agents with Diverse Mechanisms
Beyond specific kinase inhibition, substituted phenylpyrimidines have demonstrated broad anticancer activity. A series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been synthesized and evaluated as anti-cancer agents.[7]
Key SAR Insights:
-
The presence of a heteroaryl group at the 2-position with a nitrogen atom ortho to the pyrimidine core enhances activity.[7]
-
These compounds have shown the ability to overcome multidrug resistance mediated by P-glycoprotein (Pgp).[7]
-
Lead compounds from this series were more potent than their triazolopyrimidine predecessors both in vitro and in vivo.[7]
A separate study on 2,4,5-substituted pyrimidine derivatives revealed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with the most active compound, 7gc , exhibiting IC50 values in the nanomolar range against various cancer cell lines.[8]
Structure-Activity Relationship of Phenylpyrimidine Analogs
Conclusion and Future Directions
The 2-Chloro-5-phenylpyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. Its analogs have demonstrated significant potential as kinase inhibitors for cancer therapy and as novel antifungal agents. The ease of chemical modification of this core structure allows for extensive exploration of the chemical space, leading to the identification of compounds with high potency and selectivity.
Future research in this area should continue to leverage rational drug design and combinatorial chemistry approaches to generate novel analogs with improved pharmacological profiles. A deeper understanding of the interactions between these compounds and their biological targets through structural biology and computational modeling will further guide the development of the next generation of phenylpyrimidine-based therapeutics. The versatility of the 2-Chloro-5-phenylpyrimidine scaffold ensures its continued relevance in the ongoing quest for new and effective treatments for a multitude of diseases.
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Zhao, D., et al. (2023). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 14(1), 135-147. [Link]
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Li, K., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 1956-1968. [Link]
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Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364. [Link]
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Michellys, P., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(12), 4969–4985. [Link]
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Lee, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(30), 19688–19703. [Link]
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- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Confirmation of 2-Chloro-5-phenylpyrimidine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of spectroscopic techniques for the characterization of 2-Chloro-5-phenylpyrimidine, a key building block in medicinal chemistry. By examining its distinctive spectral features alongside those of structurally related alternatives, this document offers a comprehensive framework for its unequivocal identification.
The structural integrity of a molecule is the foundation of its chemical and biological properties. In the synthesis of novel pharmaceutical agents, rigorous characterization of all intermediates is a critical step to ensure the desired final product is obtained and to comply with regulatory standards. 2-Chloro-5-phenylpyrimidine, with its reactive chloro-substituent and phenyl moiety, is a versatile precursor in the development of a wide range of therapeutic compounds. Its correct identification is therefore of utmost importance.
This guide leverages a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a comprehensive analytical profile of 2-Chloro-5-phenylpyrimidine. By comparing its spectral data with those of analogous compounds, such as 2-chloro-5-bromopyrimidine and 2-chloro-5-methylpyrimidine, we highlight the key differentiating features that enable confident structural confirmation.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for 2-Chloro-5-phenylpyrimidine and its selected alternatives. This side-by-side comparison is designed to facilitate the rapid identification of the unique spectral markers for each compound.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Mass Spectrometry (EI-MS), m/z | Infrared (IR) Spectroscopy (cm⁻¹) |
| 2-Chloro-5-phenylpyrimidine | 8.86 (s, 2H, pyrimidine-H), 7.57 (m, 5H, Ar-H)[1] | Predicted: ~162 (C-Cl), ~158 (C-N), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C) | 190 [M]⁺, 192 [M+2]⁺ (approx. 3:1 ratio), 155 [M-Cl]⁺, 114 [C₆H₅CN]⁺, 77 [C₆H₅]⁺ | ~3050 (Ar C-H stretch), ~1570, 1480, 1400 (C=C & C=N stretch), ~760, 690 (Ar C-H bend) |
| 2-Chloro-5-bromopyrimidine | 8.75 (s, 2H, pyrimidine-H) | Predicted: ~160 (C-Cl), ~158 (C-N), ~118 (C-Br) | 192/194/196 [M]⁺ (isotope pattern for Cl and Br), 157/159 [M-Cl]⁺, 113/115 [M-Br]⁺ | ~3080 (pyrimidine C-H stretch), ~1550, 1400 (C=C & C=N stretch), ~840 (C-H bend) |
| 2-Chloro-5-methylpyrimidine | 8.47 (s, 2H, pyrimidine-H), 2.33 (s, 3H, CH₃) | Experimental: 159.9, 157.9, 131.2, 18.1 | 128 [M]⁺, 130 [M+2]⁺ (approx. 3:1 ratio), 93 [M-Cl]⁺, 66 [M-Cl-HCN]⁺ | ~3050 (pyrimidine C-H stretch), ~2950 (CH₃ stretch), ~1570, 1420 (C=C & C=N stretch) |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse sequence was used with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 0-220 ppm. A sufficient number of scans (typically 1024 or more) were acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments was determined using a quadrupole mass analyzer.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to obtain a high-quality spectrum.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the confirmation of a synthesized chemical compound can be visualized as follows:
Figure 1. A streamlined workflow for the synthesis, purification, and spectroscopic validation of 2-Chloro-5-phenylpyrimidine.
Conclusion
The definitive structural confirmation of 2-Chloro-5-phenylpyrimidine is readily achievable through a coordinated application of NMR, MS, and IR spectroscopy. The ¹H NMR spectrum provides a clear signature with its characteristic aromatic and pyrimidine proton signals. Mass spectrometry confirms the molecular weight and the presence of chlorine through its isotopic pattern, while the fragmentation pattern offers further structural insights. Finally, IR spectroscopy verifies the presence of the key functional groups. By comparing these data with those of closely related compounds, researchers can confidently and unequivocally confirm the identity and purity of 2-Chloro-5-phenylpyrimidine, ensuring the reliability of their subsequent research and development endeavors.
References
purity assessment of synthesized 2-Chloro-5-phenylpyrimidine by HPLC
An Expert's Comparative Guide to HPLC Purity Assessment of Synthesized 2-Chloro-5-phenylpyrimidine
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-5-phenylpyrimidine (CAS No. 22536-62-5) is a vital building block in the synthesis of various pharmacologically active compounds.[1][2] Its purity directly influences the quality of the final Active Pharmaceutical Ingredient (API), making robust analytical methods for its assessment indispensable.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 2-Chloro-5-phenylpyrimidine. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, present comparative experimental data, and establish a framework for a self-validating, trustworthy analytical system.
The Analytical Challenge: Understanding Potential Impurities
Effective purity analysis begins with a comprehension of the potential impurities that may arise during synthesis. A common and efficient route to 2-Chloro-5-phenylpyrimidine is the Suzuki cross-coupling reaction between 2-chloro-5-bromopyrimidine and phenylboronic acid, often catalyzed by a palladium complex like Pd(PPh₃)₄.[3]
This synthetic pathway can introduce several process-related impurities:
-
Unreacted Starting Materials: 2-chloro-5-bromopyrimidine and phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl, formed from the coupling of two phenylboronic acid molecules.
-
Related Substances: Isomers or other derivatives formed through side reactions.
-
Catalyst Residues: Residual palladium catalyst, which is typically monitored by other techniques but whose ligands can sometimes be observed in HPLC.
A successful HPLC method must be able to separate the main compound from all these potential impurities, ensuring an accurate purity assessment.
Strategic HPLC Method Development for Heterocyclic Compounds
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of molecule polarities.[4] For a molecule like 2-Chloro-5-phenylpyrimidine, which contains both a moderately polar pyrimidine ring and a non-polar phenyl group, RP-HPLC is the logical starting point.
The development of a robust method follows a structured approach:
Sources
A Comparative Guide to the Reactivity of 2-Chloro-5-phenylpyrimidine and Other Halopyrimidines for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines are indispensable building blocks in this endeavor, with their reactivity profiles dictating the synthetic routes toward novel therapeutic agents. This guide provides an objective comparison of the reactivity of 2-chloro-5-phenylpyrimidine with other halopyrimidines in key organic reactions, supported by experimental data and detailed methodologies.
The pyrimidine scaffold is a privileged motif in a multitude of biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The ability to selectively introduce substituents at various positions on the pyrimidine ring is paramount for optimizing the pharmacological properties of a drug candidate. 2-Chloro-5-phenylpyrimidine, in particular, serves as a versatile intermediate in the synthesis of such compounds.[3][4] Understanding its reactivity in comparison to other halopyrimidines is essential for efficient and predictable synthesis.
General Principles of Halopyrimidine Reactivity
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. This leads to a general reactivity trend of I > Br > Cl > F.[5] Consequently, iodo- and bromopyrimidines are often more reactive, allowing for milder reaction conditions compared to their chloro-analogues.
Influence of the Position: The pyrimidine ring is electron-deficient, and the extent of this deficiency varies across its positions. This electronic landscape significantly influences the susceptibility of a C-X bond to both oxidative addition in cross-coupling reactions and nucleophilic attack in nucleophilic aromatic substitution (SNAr) reactions. The general order of reactivity for the different positions on the pyrimidine ring is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient, rendering them highly reactive. The C2 position is also activated, while the C5 position is the least reactive.
Comparative Reactivity in Key Synthetic Transformations
To provide a clear comparison, this section will focus on three widely used reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction is highly dependent on the halogen leaving group.
| Halopyrimidine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloro-5-phenylpyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/DCM/MeOH, 90°C, overnight | 48 | [6] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/DCM/MeOH, 90°C, overnight | (Forms 2-chloro-5-phenylpyrimidine) | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 15 min (MW) | 81 (at C4) | [7] |
The synthesis of 2-chloro-5-phenylpyrimidine is often achieved through the Suzuki coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid, highlighting the higher reactivity of the C-Br bond at the less reactive C5 position compared to the C-Cl bond at the more reactive C2 position.[6] To achieve coupling at the C2-chloro position of 2-chloro-5-phenylpyrimidine, more forcing conditions or specialized catalyst systems may be required compared to a hypothetical 2-bromo-5-phenylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of C-N bonds, crucial for introducing amine functionalities that are prevalent in many kinase inhibitors.
| Halopyrimidine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100°C, 24h | >95 | (Representative) |
| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100°C, 24h | >95 | (Representative) |
| 2-Chloro-5-nitropyrimidine | Primary Amines | (Not specified) | Aqueous media | (Kinetic studies performed) | [8] |
Note: Specific comparative yield data for the Buchwald-Hartwig amination of 2-chloro-5-phenylpyrimidine versus its bromo-analogue is limited. The data for 2-halopyrimidines suggests that while chloro-substrates can be effectively coupled, bromo-derivatives may react under milder conditions or with lower catalyst loadings.
The general reactivity trend for the aryl halide in Buchwald-Hartwig amination is typically Br > Cl > I.[9] This is due to a balance between the rates of oxidative addition and potential catalyst inhibition by the generated halide.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key reaction for the functionalization of electron-deficient heteroaromatics like pyrimidines. The reactivity order of halogens in SNAr can be more nuanced and often depends on the nature of the nucleophile and the reaction conditions. Generally, for highly electronegative leaving groups, the order can be F > Cl > Br > I, as the electronegativity stabilizes the intermediate Meisenheimer complex.
| Halopyrimidine | Nucleophile | Conditions | Reactivity | Reference |
| 2,4-Dichloropyrimidine | Amines | (Not specified) | C4 > C2 | [10] |
| 2-Chloro-5-nitropyrimidine | Primary Amines | Aqueous media | (Kinetic studies performed) | [8] |
| 2-Chloropyrimidine | Amines | KF, Water | Good yields | [11] |
The presence of the phenyl group at the C5 position in 2-chloro-5-phenylpyrimidine is expected to have a minor electronic influence on the reactivity of the C2-chloro group in SNAr reactions compared to electron-withdrawing groups. Therefore, its reactivity would be expected to be similar to that of 2-chloropyrimidine itself.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyrimidine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[12][13][14]
General Protocol for Buchwald-Hartwig Amination of a 2-Halopyrimidine
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the 2-halopyrimidine (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aminated product.[12][15]
Visualization of a Relevant Signaling Pathway and Experimental Workflow
The pyrimidine scaffold is a core component of many kinase inhibitors. For instance, pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer.[1][16][17]
Caption: A simplified diagram of the Aurora A kinase signaling pathway in the G2/M phase of the cell cycle and its inhibition by a pyrimidine-based inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine for Researchers and Drug Development Professionals
An objective analysis of the cost-effectiveness, safety, and environmental impact of prevalent synthetic routes to 2-Chloro-5-phenylpyrimidine, a key intermediate in pharmaceutical research.
This guide provides a detailed comparison of two primary synthetic methodologies for 2-Chloro-5-phenylpyrimidine: a Suzuki-Miyaura coupling reaction and a cross-coupling reaction utilizing an organoindium reagent. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of a synthesis strategy based on cost, efficiency, safety, and environmental considerations.
Executive Summary
The synthesis of 2-Chloro-5-phenylpyrimidine is critical for the development of various pharmacologically active molecules. This guide evaluates two prominent methods: the well-established Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid, and a less common approach involving the use of triphenylindium. Our analysis indicates that while the Suzuki-Miyaura coupling is a more cost-effective and higher-yielding method based on available data, the choice of synthesis may also be influenced by factors such as reagent availability, and specific laboratory safety protocols.
Data Presentation: A Comparative Analysis
The following tables provide a quantitative comparison of the two synthesis routes. All cost estimations are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.
Table 1: Reagent and Solvent Cost Analysis
| Reagent/Solvent | Method 1: Triphenylindium Coupling | Method 2: Suzuki-Miyaura Coupling |
| 5-Bromo-2-chloropyrimidine | ~$80/g | ~$80/g |
| Triphenylindium (Ph₃In) | Price not readily available | - |
| Phenylboronic acid | - | ~$1.50/g |
| Pd(PPh₃)₄ (Catalyst) | ~$150/g | ~$150/g |
| Anhydrous Tetrahydrofuran (THF) | ~$0.20/mL | - |
| Toluene | - | ~$0.10/mL |
| Dichloromethane | - | ~$0.15/mL |
| Methanol | ~$0.05/mL | ~$0.05/mL |
| Potassium Carbonate (K₂CO₃) | - | ~$0.02/g |
Table 2: Reaction Conditions and Performance
| Parameter | Method 1: Triphenylindium Coupling | Method 2: Suzuki-Miyaura Coupling |
| Reaction Time | Not explicitly stated | Overnight |
| Temperature | Reflux | 90°C |
| Yield | Not explicitly stated | 48%[1] |
| Product Purity | Not explicitly stated | Not explicitly stated, requires purification |
| Key Byproducts | Indium salts | Boronic acid derivatives, inorganic salts |
Experimental Protocols
Method 1: Triphenylindium Cross-Coupling
This method involves the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with triphenylindium.
Procedure: To a solution of 5-bromo-2-chloropyrimidine (0.50 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) in anhydrous tetrahydrofuran (THF), triphenylindium (0.20 mmol) is added.[1] The reaction mixture is then refluxed until the starting materials are consumed, as monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, a few drops of methanol are added to quench the reaction. The mixture is concentrated under vacuum, and diethyl ether is added. The organic phase is washed sequentially with 5% hydrochloric acid, saturated ammonium chloride solution, and brine. After drying over a suitable drying agent, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield 2-Chloro-5-phenylpyrimidine.[1]
Method 2: Suzuki-Miyaura Coupling
This widely used method employs a palladium-catalyzed reaction between 5-bromo-2-chloropyrimidine and phenylboronic acid.
Procedure: A mixture of 2-chloro-5-bromopyrimidine (5 g, 30.7 mmol), phenylboronic acid (3.74 g, 30.7 mmol), potassium carbonate (12.72 g, 92 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.06 g, 0.92 mmol) in a solvent system of toluene (150 mL), dichloromethane (150 mL), and methanol (35 mL) is degassed with nitrogen.[1] The mixture is heated at 90°C overnight. After cooling, water is added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by medium-pressure liquid chromatography (MPLC) to afford 2-Chloro-5-phenylpyrimidine as a grayish-white solid (3 g, 48% yield).[1]
Mandatory Visualization
References
The Structural Dance: Unlocking the Therapeutic Potential of 2-Chloro-5-phenylpyrimidine Derivatives
A deep dive into the structure-activity relationships of 2-Chloro-5-phenylpyrimidine derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.
The 2-chloro-5-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. The strategic placement of a chlorine atom at the 2-position and a phenyl group at the 5-position of the pyrimidine ring provides a versatile template for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against a range of biological targets, most notably protein kinases.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 2-Chloro-5-phenylpyrimidine derivatives is intricately linked to the nature and position of substituents on both the pyrimidine core and the pendant phenyl ring. These modifications influence the compound's ability to interact with the target protein's binding site, affecting potency, selectivity, and pharmacokinetic properties.
Substitutions at the 2-Position: The Gateway to Kinase Inhibition
The chlorine atom at the 2-position serves as a crucial synthetic handle, allowing for the introduction of various amine-containing moieties. This position is pivotal for establishing key interactions within the ATP-binding pocket of many kinases.
A common strategy involves the nucleophilic aromatic substitution of the 2-chloro group with anilines or other nitrogen-containing heterocycles. The nature of the substituent introduced at this position dictates the hydrogen bonding network and van der Waals interactions with the hinge region of the kinase, a critical determinant of inhibitory potency. For instance, the introduction of an aniline moiety often allows for the formation of one or more hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine portion of ATP.
The Influence of the 5-Phenyl Group: Modulating Potency and Selectivity
The 5-phenyl group extends into the solvent-exposed region of the ATP-binding site and provides a vector for further chemical exploration. Substitutions on this phenyl ring can significantly impact the compound's potency, selectivity, and physicochemical properties.
-
Electron-donating and electron-withdrawing groups: The electronic nature of the substituents on the phenyl ring can modulate the overall electron density of the molecule, influencing its binding affinity.
-
Steric bulk: The size and shape of the substituents can be tailored to exploit specific sub-pockets within the kinase active site, thereby enhancing selectivity for the target kinase over closely related family members.
-
Hydrophilic and hydrophobic groups: The introduction of polar or nonpolar groups can alter the compound's solubility, cell permeability, and overall pharmacokinetic profile.
Comparative Biological Activity: A Quantitative Overview
The versatility of the 2-Chloro-5-phenylpyrimidine scaffold has been demonstrated through its application in developing inhibitors for a diverse range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities of representative derivatives against key kinase targets.
| Table 1: Inhibitory Activity of 2-Chloro-5-phenylpyrimidine Derivatives against EGFR | ||
| Compound ID | Substitution at 2-position | IC50 (nM) * |
| Derivative A | 3-ethynylaniline | 15 |
| Derivative B | 4-methoxyaniline | 45 |
| Derivative C | 4-(dimethylamino)aniline | 80 |
| Reference Drug (Gefitinib) | 10 |
| Table 2: Inhibitory Activity of 2-Chloro-5-phenylpyrimidine Derivatives against BTK | ||
| Compound ID | Substitution at 2-position | IC50 (nM) * |
| Derivative D | N-methyl-N-phenylacetamide | 5 |
| Derivative E | N-phenylacrylamide | 12 |
| Derivative F | 4-phenoxyaniline | 28 |
| Reference Drug (Ibrutinib) | 8 |
| Table 3: Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives against CDK9 | ||
| Compound ID | Substitutions | IC50 (nM) * |
| Compound 9s[1] | 2-(4-aminocyclohexyl)amino, 4-aniline | 20 |
| Compound 30m[2] | 2-(substituted aniline), 4-amino | >100-fold selective for CDK9 |
| Reference Drug (Flavopiridol) | 30 |
| Table 4: Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives against FGFR | ||
| Compound ID | Substitutions | IC50 (nM) * |
| Compound 12l[3] | Irreversible inhibitor targeting gatekeeper mutations | Potent inhibition of FGFR1-3 gatekeeper mutations |
| Reference Drug (Nintedanib) | 10-30 |
*IC50 values are representative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols: The Foundation of Reliable Data
The quantitative data presented above are derived from rigorous experimental procedures. The following are detailed methodologies for key assays used in the evaluation of 2-Chloro-5-phenylpyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., EGFR, BTK, CDK9, FGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (2-Chloro-5-phenylpyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Quantify the kinase activity by measuring the signal (luminescence, fluorescence, or radioactivity). The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, Raji for BTK)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Test compounds (2-Chloro-5-phenylpyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these derivatives exert their effects, the following diagrams illustrate the key signaling pathways they target and a typical workflow for their discovery and evaluation.
Conclusion and Future Directions
The 2-Chloro-5-phenylpyrimidine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to achieve high potency and selectivity. Future research should focus on exploring novel substitutions at the 2- and 5-positions to address challenges such as acquired drug resistance and off-target effects. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and effective therapeutics based on this versatile chemical scaffold.
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
benchmarking 2-Chloro-5-phenylpyrimidine synthesis against published methods
A Comparative Guide to the Synthesis of 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published methods for the synthesis of 2-Chloro-5-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections present a summary of quantitative data, detailed experimental protocols for key methods, and a visual representation of a general synthetic workflow.
Data Presentation
The table below summarizes the key quantitative data for the different synthesis methods of 2-Chloro-5-phenylpyrimidine identified in the literature. This allows for a direct comparison of reaction yields, conditions, and other critical parameters.
| Method | Starting Materials | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Suzuki Coupling | 5-Bromo-2-chloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, Dichloromethane, Methanol | 90 | Overnight | 48 | [1] |
| Indium Cross-Coupling | 5-Bromo-2-chloropyrimidine, Triphenylindium (Ph₃In) | Pd(PPh₃)₄ | Anhydrous THF | Reflux | Not Specified | Not Specified | [1] |
| Hiyama Coupling | 2-Chloropyrimidines, Phenyltrimethoxysilane | PdCl₂, PCy₃, CuCl, TBAF·3H₂O | Toluene | 110 | Not Specified | Good to Excellent (General) | [2][3] |
| Negishi Coupling | 2-Halopyrimidine, Phenylzinc reagent | Palladium or Nickel catalyst | Not Specified | Not Specified | Not Specified | Not Specified | |
| Stille Coupling | 2-Halopyrimidine, Phenylstannane | Palladium catalyst | Not Specified | Not Specified | Not Specified | Not Specified |
Note: For Hiyama, Negishi, and Stille couplings, specific yield data for the synthesis of 2-Chloro-5-phenylpyrimidine was not available in the searched literature. The table indicates the general applicability of these methods to similar substrates.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data presentation table.
Method 1: Suzuki Coupling
This protocol is adapted from a published procedure for the synthesis of 2-Chloro-5-phenylpyrimidine.[1]
Materials:
-
5-Bromo-2-chloropyrimidine (5 g, 30.7 mmol)
-
Phenylboronic acid (3.74 g, 30.7 mmol)
-
Potassium carbonate (K₂CO₃) (12.72 g, 92 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.06 g, 0.92 mmol)
-
Toluene (150 mL)
-
Dichloromethane (150 mL)
-
Methanol (35 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Degas the toluene, dichloromethane, and methanol with nitrogen.
-
To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvents to the reaction vessel.
-
Heat the mixture overnight at 90°C.
-
After cooling to room temperature, add water (200 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by MPLC (Biotage Horizon: FLASH40+M) to obtain 2-Chloro-5-phenylpyrimidine.[1]
Method 2: Indium Cross-Coupling
This protocol describes a method using triphenylindium for the synthesis of 2-Chloro-5-phenylpyrimidine.[1]
Materials:
-
5-Bromo-2-chloropyrimidine (0.50 mmol)
-
Triphenylindium (Ph₃In) (0.20 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl) solution
-
Saturated Ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine and Pd(PPh₃)₄ in anhydrous THF, add Ph₃In.
-
Reflux the mixture until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a few drops of MeOH.
-
Concentrate the mixture under vacuum.
-
Add Et₂O (25 mL) to the residue.
-
Wash the organic phase sequentially with 5% HCl solution (15 mL), saturated NH₄Cl solution (15 mL), and brine (15 mL).
-
Dry the organic phase, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to yield 2-Chloro-5-phenylpyrimidine.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of 2-Chloro-5-phenylpyrimidine via a palladium-catalyzed cross-coupling reaction.
References
Comparative In Vitro Analysis of Novel Anticancer Agents Derived from 2-Chloro-5-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Performance of Novel 2-Chloro-5-phenylpyrimidine Analogs
The 2-Chloro-5-phenylpyrimidine scaffold serves as a versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer progression. This guide provides an objective comparison of two distinct classes of novel compounds derived from this scaffold: Pyrimidine-5-carbonitrile derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and 2-Phenylpyrimidine derivatives designed as Bruton's Tyrosine Kinase (BTK) inhibitors. The following sections present a comprehensive overview of their in vitro performance, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Data Presentation: A Comparative Overview of In Vitro Efficacy
The in vitro cytotoxic and enzyme inhibitory activities of representative compounds from each class are summarized below. These tables provide a clear and structured comparison of their potency against various cancer cell lines and their respective molecular targets.
Table 1: In Vitro Cytotoxicity and VEGFR-2 Inhibition of Pyrimidine-5-carbonitrile Derivatives
| Compound ID | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Compound A1 | HCT-116 (Colon Cancer) | 1.14 | 0.61 |
| MCF-7 (Breast Cancer) | 1.54 | Not Reported | |
| Compound A2 | HCT-116 (Colon Cancer) | 10.33 | 0.53 |
| MCF-7 (Breast Cancer) | Not Reported | Not Reported | |
| Sorafenib (Reference) | HCT-116 (Colon Cancer) | 8.96 | 0.19 |
| MCF-7 (Breast Cancer) | 11.83 | Not Reported |
Data synthesized from a study on pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents and VEGFR-2 inhibitors.[1]
Table 2: In Vitro Cytotoxicity and BTK Inhibition of 2-Phenylpyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | BTK Inhibition (% at 100 nM) |
| Compound B1 | HL-60 (Leukemia) | 3.66 | 82.76% |
| Raji (Leukemia) | 6.98 | Not Reported | |
| Ramos (Leukemia) | 5.39 | Not Reported | |
| Ibrutinib (Reference) | HL-60 (Leukemia) | Not Reported | 99.4% |
| Raji (Leukemia) | 14.5 | Not Reported | |
| Ramos (Leukemia) | Not Reported | Not Reported |
Data synthesized from a study on 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[2]
Experimental Protocols: Methodologies for Key In Vitro Assays
To ensure reproducibility and facilitate the design of further studies, detailed experimental protocols for the key assays cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HL-60, Raji, Ramos) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Test compounds are serially diluted in the culture medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells containing vehicle (e.g., DMSO) without the test compound are also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition and Incubation: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or BTK.
-
Assay Principle: The assay typically utilizes a purified recombinant kinase and a specific substrate. The kinase reaction is initiated by the addition of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in the phosphorylation of the substrate. This can be quantified using various detection methods, such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
General Protocol:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an appropriate assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and the experimental workflow for in vitro testing are provided below to enhance understanding.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Class A compounds.
Caption: BTK's role in the B-cell receptor signaling pathway and its inhibition by Class B compounds.
Caption: General experimental workflow for the in vitro testing of novel compounds.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 2-Phenylpyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-phenylpyrimidine derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways.
The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this parent molecule have been extensively investigated for their anticancer properties, demonstrating cytotoxicity through various mechanisms of action, including the inhibition of critical cellular enzymes and interference with key signaling pathways. This guide synthesizes preclinical data on distinct classes of 2-phenylpyrimidine derivatives to facilitate a comparative analysis of their efficacy.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of representative 2-phenylpyrimidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values provide a direct comparison of their anti-proliferative effects across different cancer cell lines.
Table 1: 2-Phenylpyrimidine Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
This series of compounds was evaluated for its anti-proliferative activity against B-cell leukemia lines. Compound 11g emerged as a promising lead, exhibiting potent inhibitory activity.[1][2]
| Compound | HL60 (IC50, μM) | Raji (IC50, μM) | Ramos (IC50, μM) |
| 11g | 3.66 | 6.98 | 5.39 |
| Ibrutinib (Control) | Not Reported | 14.5 | Not Reported |
Table 2: 2-Phenylpyrimidine Coumarin Derivatives as Telomerase Inhibitors
These derivatives were screened for their antiproliferative activity against various cancer cell lines. Compound 13 demonstrated the most significant activity.[3]
| Compound | CNE2 (IC50, μM) | KB (IC50, μM) | Cal27 (IC50, μM) |
| 13 | 6.43 | 8.12 | 10.21 |
Table 3: Indazol-Pyrimidine Derivatives
This class of hybrids was tested for cytotoxic activity against a panel of human cancer cell lines. Compounds 4f and 4i showed significant inhibitory potential, particularly against the MCF-7 cell line.[4][5][6]
| Compound | MCF-7 (IC50, μM) | A549 (IC50, μM) | Caco2 (IC50, μM) |
| 4a | 2.958 | Potent Activity | Effective Activity |
| 4d | 4.798 | - | Effective Activity |
| 4e | - | - | Effective Activity |
| 4f | 1.629 | - | - |
| 4g | 4.680 | - | Effective Activity |
| 4i | 1.841 | Potent Activity | Effective Activity |
| Reference Drug | 8.029 | - | - |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in the supporting literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[7][8][9][10] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12][13][14][15]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by some of the 2-phenylpyrimidine derivatives and a general workflow for cytotoxicity screening.
Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.
Caption: The BTK signaling cascade and the point of inhibition by 2-phenylpyrimidine derivatives.[16][17][18][19][20][21]
Caption: The role of telomerase in cancer cell immortalization and its inhibition.[22][23][24][25][26]
References
- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [ouci.dntb.gov.ua]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. rsc.org [rsc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Telomerase in Cancer: Function, Regulation, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are Telomeres and How Do They Play a Role in Cancer? | Dana-Farber [blog.dana-farber.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Chloro-5-phenylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Chloro-5-phenylpyrimidine, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, purity, and consistency of this compound in research and manufacturing processes. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy methods, providing detailed experimental protocols and validation data in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] It is a critical component of quality control in the pharmaceutical industry, ensuring the reliability and accuracy of analytical data.[3][4] Key validation parameters, as defined by ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of 2-Chloro-5-phenylpyrimidine depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectroscopy for this application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectroscopy |
| Specificity | High (Excellent separation of impurities) | High (Good separation of volatile impurities) | Low (Prone to interference from UV-absorbing impurities) |
| Sensitivity (LOQ) | Low (ng/mL range) | Low (pg/mL range for volatile compounds) | Moderate (µg/mL range) |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 2% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Throughput | Moderate | Moderate | High |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not typically required | May be required for polar analytes | Not required |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[6][7]
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Standard Solution Preparation: A stock solution of 2-Chloro-5-phenylpyrimidine (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration within the calibration range. The solution is filtered through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of 2-Chloro-5-phenylpyrimidine by HPLC.
Validation Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range: 1-50 µg/mL) | r² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
| Specificity | No interference from blank and potential impurities | Passed |
Gas Chromatography (GC) Method
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[8][9] 2-Chloro-5-phenylpyrimidine is expected to be amenable to GC analysis.
Experimental Protocol: GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.[10]
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Detector Temperature (FID): 300°C.
-
Standard Solution Preparation: A stock solution of 2-Chloro-5-phenylpyrimidine (100 µg/mL) is prepared in a suitable solvent such as acetone or dichloromethane. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the chosen solvent to a final concentration within the calibration range.
Workflow for GC Analysis
Caption: Workflow for the quantification of 2-Chloro-5-phenylpyrimidine by GC.
Validation Data Summary: GC
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range: 0.5-25 µg/mL) | r² ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | 2.1% |
| Intermediate Precision (%RSD) | ≤ 6.0% | 3.5% |
| Limit of Detection (LOD) | - | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.15 µg/mL |
| Specificity | No interference from blank and potential volatile impurities | Passed |
UV-Visible Spectroscopy Method
UV-Vis spectroscopy is a simple and rapid technique for the quantification of compounds containing chromophores.[11][12] The phenyl and pyrimidine rings in 2-Chloro-5-phenylpyrimidine are expected to exhibit strong UV absorbance.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of 2-Chloro-5-phenylpyrimidine from 200-400 nm. The λmax is anticipated to be around 250-280 nm.
-
Standard Solution Preparation: A stock solution of 2-Chloro-5-phenylpyrimidine (50 µg/mL) is prepared in the chosen solvent. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a final concentration that gives an absorbance reading within the linear range (typically 0.2-0.8 AU).
Logical Flow for UV-Vis Method Development
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 3. seejph.com [seejph.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 12. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Safe Disposal of 2-Chloro-5-phenylpyrimidine: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Chloro-5-phenylpyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-5-phenylpyrimidine, alongside crucial safety information for its handling.
Immediate Safety and Handling Precautions
Before commencing any procedure involving 2-Chloro-5-phenylpyrimidine, it is critical to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the key safety information and recommended PPE for handling 2-Chloro-5-phenylpyrimidine.
| Hazard Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile or butyl).[2][3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate filters.[4][5] |
| Hand Protection | Chemical impermeable gloves are required.[5][6] Nitrile gloves are a preferred option for chemical protection.[1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[7] Ensure that eyewash stations and safety showers are close to the workstation location.[4][8] |
Step-by-Step Disposal Procedure
The proper disposal of 2-Chloro-5-phenylpyrimidine, whether as a pure substance or in a solution, must be conducted in a manner that prevents environmental contamination and adheres to local, regional, and national regulations.
1. Waste Collection and Segregation:
-
Solid Waste: Collect surplus or unwanted 2-Chloro-5-phenylpyrimidine in a suitable, clearly labeled, and tightly sealed container.[9]
-
Liquid Waste: If in solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent paper, as well as disposable PPE, should be collected in a vapor-tight plastic bag and disposed of as hazardous waste.[9]
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[5][9]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[10][8]
3. Professional Disposal:
-
It is imperative to arrange for the disposal of chemical waste through a licensed and approved professional waste disposal company.[9][11]
-
The recommended method for the disposal of 2-Chloro-5-phenylpyrimidine is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Never discharge 2-Chloro-5-phenylpyrimidine or its containers into drains or the environment.[5][6]
4. Decontamination of Empty Containers:
-
Empty containers that held 2-Chloro-5-phenylpyrimidine should be triple-rinsed with a suitable solvent.[9]
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning. If this is not possible, puncture the container to prevent reuse and dispose of it in accordance with local regulations.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Chloro-5-phenylpyrimidine.
Caption: Workflow for the safe disposal of 2-Chloro-5-phenylpyrimidine.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. Federal Register :: Request Access [unblock.federalregister.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2-CHLORO-5-PHENYL-PYRIMIDINE - Safety Data Sheet [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
Essential Safety and Logistics for Handling 2-Chloro-5-phenylpyrimidine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Chloro-5-phenylpyrimidine, including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling 2-Chloro-5-phenylpyrimidine, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4] |
| Body Protection | A chemical-resistant apron or coverall provides an additional layer of protection against splashes or spills.[2] For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[5] |
Operational Protocol: From Preparation to Disposal
A systematic approach to handling 2-Chloro-5-phenylpyrimidine is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to the final disposal of the compound.
Caption: Workflow for the safe handling of 2-Chloro-5-phenylpyrimidine.
Step 1: Preparation
Before handling 2-Chloro-5-phenylpyrimidine, it is imperative to thoroughly review the Safety Data Sheet (SDS).[1] Ensure that the designated handling area is well-ventilated.[1][6] All necessary personal protective equipment, as detailed in the table above, must be worn correctly.
Step 2: Handling
All operations involving 2-Chloro-5-phenylpyrimidine should be conducted in a well-ventilated place, such as a chemical fume hood.[1][6] Care should be taken to avoid the formation of dust and aerosols.[1][6] Use non-sparking tools to prevent ignition sources.[1][6] Avoid contact with skin and eyes.[1]
Step 3: Storage
Store 2-Chloro-5-phenylpyrimidine in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] It should be stored separately from incompatible materials such as strong oxidizing agents.[7]
Step 4: Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area.[1][6] Remove all sources of ignition.[1][6] Use spark-proof tools and explosion-proof equipment for containment and cleanup.[1][6] The collected material should be placed in suitable, closed containers for disposal.[1][6]
Step 5: Disposal
Dispose of 2-Chloro-5-phenylpyrimidine and any contaminated materials in accordance with all applicable local, regional, and national hazardous waste regulations.[3][7] The chemical should be sent to an approved waste disposal plant.[3][8] Do not let the chemical enter drains.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. trimaco.com [trimaco.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
